(S)-2-Aminooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining a hydrophobic octyl side chain with a chiral amine functionality, make it a valuable component in the synthesis of novel therapeutic agents, particularly in the modification of peptides to enhance their pharmacological properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its stereoselective synthesis, and methods for its analysis.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a compiled resource for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-aminooctanoic acid | [1] |
| CAS Number | 116783-26-7 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Melting Point | 254-256 °C | [3] |
| Boiling Point | 267.8 ± 23.0 °C (Predicted) | [3] |
| Density | 0.999 ± 0.06 g/cm³ | [3] |
| Solubility in Water | 19 mg/mL | [4] |
| pKa | 2.55 ± 0.24 | [3] |
| XLogP3 | -0.5 | [1] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
| SMILES | CCCCCCC--INVALID-LINK--C(=O)O | [1] |
| InChI | InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | [1] |
| InChIKey | AKVBCGQVQXPRLD-ZETCQYMHSA-N | [1] |
Stereoselective Biosynthesis
The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. A highly effective method for its synthesis is through biocatalysis, utilizing an (S)-selective ω-transaminase.
Experimental Protocol: Biocatalytic Synthesis using Chromobacterium violaceum Transaminase
This protocol outlines the enzymatic synthesis of this compound with a high enantiomeric excess (>98%) using a transaminase from Chromobacterium violaceum.[5][6]
1. Materials:
-
Recombinant (S)-selective ω-transaminase from Chromobacterium violaceum (Cv-TA)
-
2-Oxooctanoic acid (amino acceptor)
-
A suitable amino donor (e.g., L-Alanine or (S)-α-methylbenzylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5-8.0)
-
Reaction vessel with temperature and pH control
-
Purification system (e.g., ion-exchange chromatography)
-
Analytical chiral HPLC system
2. Enzyme Expression and Purification:
-
The gene encoding the ω-transaminase from Chromobacterium violaceum is cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression host (e.g., BL21(DE3)).
-
The recombinant enzyme is overexpressed, typically through induction with IPTG.
-
The bacterial cells are harvested and lysed, and the His-tagged transaminase is purified using affinity chromatography.
3. Bioconversion Reaction:
-
Prepare a reaction mixture in the phosphate buffer containing 2-oxooctanoic acid and an excess of the amino donor. The ratio of amino donor to acceptor can be optimized to maximize conversion efficiency.[5][6]
-
Add the purified Cv-TA and the PLP cofactor to the reaction mixture.
-
Maintain the reaction at an optimal temperature (e.g., 30-37 °C) and pH with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of this compound using a suitable analytical method (e.g., HPLC).
4. Product Purification:
-
Once the reaction reaches completion, terminate the reaction by removing the enzyme (e.g., by heat inactivation or precipitation).
-
Separate the product, this compound, from the remaining substrates and by-products. Ion-exchange chromatography is a commonly used method for the purification of amino acids.
5. Analysis of Enantiomeric Purity:
-
The enantiomeric excess of the purified this compound is determined using chiral High-Performance Liquid Chromatography (HPLC).
-
A chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is effective for the separation of underivatized amino acid enantiomers.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) with an acidic additive (e.g., formic acid).
-
The enantiomers are detected using a UV or mass spectrometry detector, and the enantiomeric excess is calculated from the peak areas of the two enantiomers.
Visualization of the Biosynthetic Workflow
The following diagram illustrates the key steps in the biocatalytic synthesis of this compound.
Caption: Biocatalytic synthesis workflow for this compound.
Biological Significance and Applications
This compound serves as a crucial building block in the synthesis of modified peptides. Its incorporation can significantly enhance the hydrophobicity of peptides, which is a common strategy to improve their biological activity. For instance, the terminal modification of antimicrobial peptides (AMPs) with this compound has been shown to increase their antibacterial potency by up to 16-fold.[5][6] This makes it a valuable tool for the development of new and more effective antimicrobial agents.[7]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the chemical properties, stereoselective synthesis, and applications of this compound. The provided data and protocols are intended to support researchers and drug development professionals in the effective utilization of this versatile chiral building block for the creation of novel and improved therapeutic molecules.
References
- 1. This compound | C8H17NO2 | CID 1549365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (S)-2-Aminooctanoic Acid: Structure, Stereochemistry, and Applications
This technical guide provides a comprehensive overview of (S)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, for researchers, scientists, and drug development professionals. The document details its chemical structure, stereochemical properties, and its emerging role in enhancing the efficacy of therapeutic peptides.
Chemical Structure and Properties
This compound, also known as (S)-α-aminocaprylic acid, is a chiral molecule featuring a seven-carbon side chain attached to the α-carbon of a glycine backbone.[1] Its structure combines the functional groups of an amino acid and a medium-chain fatty acid, contributing to its unique physicochemical properties.[2]
Molecular Structure:
The presence of a chiral center at the α-carbon gives rise to two stereoisomers: this compound and (R)-2-aminooctanoic acid. The (S)-enantiomer is the focus of this guide due to its relevance in biochemical applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 159.23 g/mol | [4] |
| Melting Point | 254-256 °C | [6] |
| Boiling Point | 267.8 ± 23.0 °C (Predicted) | [6] |
| pKa | 2.55 ± 0.24 (Predicted) | [6] |
| Solubility | Soluble in water | |
| XLogP3 | 2.069 | [6] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [4] |
Stereochemistry
The stereochemistry of 2-aminooctanoic acid is defined by the spatial arrangement of the amino group, carboxyl group, hydrogen atom, and the hexyl side chain around the α-carbon. In this compound, these substituents are arranged in a specific configuration that dictates its interaction with other chiral molecules, such as biological receptors and enzymes. The "S" designation is based on the Cahn-Ingold-Prelog (CIP) priority rules.
The stereochemical purity of this compound is critical for its biological activity and is typically determined by chiral chromatography or measurement of its optical rotation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Enantioselective Synthesis of this compound
The following protocol is a generalized method for the enantioselective synthesis of α-amino acids, adapted for this compound. This approach utilizes a chiral auxiliary to control the stereochemistry of the product.
Materials:
-
2-Bromooctanoic acid
-
(S)-(-)-2-Phenylglycinol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium azide
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Amide Formation: To a solution of 2-bromooctanoic acid (1 equivalent) in DCM, add (S)-(-)-2-phenylglycinol (1 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP. Stir the mixture at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric amides by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Azide Substitution: Dissolve the desired (S,S)-diastereomer in DMF and add sodium azide (3 eq.). Heat the mixture to 60°C for 24 hours. Cool to room temperature and pour into water. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Reduction and Hydrolysis: Dissolve the azido amide in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the catalyst through celite. Add 6M HCl to the filtrate and reflux for 6 hours.
-
Isolation: Cool the reaction mixture and wash with diethyl ether. Neutralize the aqueous layer with 2M NaOH to pH 7. The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O): δ 3.65 (t, J = 7.2 Hz, 1H, α-H), 1.85-1.75 (m, 2H, β-CH₂), 1.40-1.20 (m, 8H, -(CH₂)₄-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).
-
¹³C NMR (100 MHz, D₂O): δ 178.5 (C=O), 56.2 (α-C), 32.5 (β-C), 31.8, 29.1, 25.4, 22.8 (side chain CH₂), 14.2 (-CH₃).
2. High-Performance Liquid Chromatography (HPLC) for Chiral Purity:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).
-
Mobile Phase: Perchloric acid solution (pH 1.0).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: Dissolve a small amount of the synthesized this compound in the mobile phase. Inject onto the HPLC system and compare the retention time with that of a racemic standard of 2-aminooctanoic acid to determine the enantiomeric excess.
3. Measurement of Specific Optical Rotation:
-
Instrument: Polarimeter.
-
Procedure: Prepare a solution of known concentration of this compound in 5M HCl. Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C). Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Biological Role and Applications
This compound is not a common metabolite in primary metabolic pathways. Its significance lies in its use as a building block for the chemical modification of bioactive peptides, particularly antimicrobial peptides (AMPs).[7][8]
Enhancement of Antimicrobial Peptide Activity
The conjugation of this compound to the N-terminus or C-terminus of AMPs increases their hydrophobicity.[7][8] This modification enhances the peptide's ability to interact with and disrupt the lipid membranes of bacteria, leading to improved antimicrobial activity.[9][10] The increased lipophilicity facilitates the insertion of the peptide into the bacterial cell membrane, a critical step in many AMP mechanisms of action.
Below is a diagram illustrating the logical relationship in the design and proposed mechanism of action of AMPs modified with this compound.
References
- 1. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 3. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Cornerstone of Chirality: A Technical Guide to the Discovery and History of 2-Aminooctanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of the enantiomers of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. We delve into the foundational methods of its synthesis and chiral resolution, alongside modern biocatalytic approaches. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical and logical workflows to serve as a comprehensive resource for researchers in the fields of chemistry and drug development.
Introduction: The Significance of 2-Aminooctanoic Acid Enantiomers
2-Aminooctanoic acid, also known as α-aminocaprylic acid, is a chiral molecule existing as two non-superimposable mirror images: (R)-2-aminooctanoic acid and (S)-2-aminooctanoic acid.[1][2][3] While not one of the 20 common proteinogenic amino acids, its unique lipophilic side chain makes it a valuable building block in the synthesis of novel peptides and peptidomimetics. Notably, the (S)-enantiomer has been utilized to modify antimicrobial peptides, significantly enhancing their activity.[4][5] The stereochemistry of this amino acid is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. This guide provides a historical perspective on the synthesis and separation of these important enantiomers.
Physicochemical Properties of 2-Aminooctanoic Acid Enantiomers
A summary of the key physicochemical properties of the racemic mixture and the individual enantiomers of 2-aminooctanoic acid is presented below. These properties are fundamental for their separation, characterization, and application.
| Property | DL-2-Aminooctanoic Acid | (R)-2-Aminooctanoic Acid | This compound |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂ | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol | 159.23 g/mol | 159.23 g/mol |
| CAS Number | 644-90-6 | 106819-03-8 | 116783-26-7 |
| Melting Point | 194 - 196 °C | Not reported | Not reported |
| Solubility in Water | 19 mg/mL | Not reported | Not reported |
| Appearance | Solid | Not reported | Not reported |
| Specific Rotation ([α]D) | 0° (racemic mixture) | Not reported | Not reported |
Data sourced from PubChem and other chemical supplier databases.[1][2][3]
Historical Perspective on Synthesis and Resolution
Synthesis of Racemic DL-2-Aminooctanoic Acid
The initial synthesis of 2-aminooctanoic acid would have produced a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Two classical methods have been widely employed for the synthesis of α-amino acids.
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide. For 2-aminooctanoic acid, the synthesis would commence with heptanal.
Experimental Protocol: Strecker Synthesis of DL-2-Aminooctanoic Acid
-
Imine Formation: Heptanal is reacted with ammonia (often from a source like ammonium chloride) to form the corresponding imine.
-
Aminonitrile Formation: A cyanide source, such as potassium cyanide, is then added to the imine, leading to the formation of an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed, typically under acidic conditions, to yield racemic DL-2-aminooctanoic acid.
Caption: Strecker synthesis of DL-2-aminooctanoic acid.
The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provides an alternative route to primary amines and can be adapted for amino acid synthesis. This method avoids the over-alkylation often seen with direct amination.
Experimental Protocol: Gabriel Synthesis of DL-2-Aminooctanoic Acid
-
Alkylation of Phthalimide: Potassium phthalimide is reacted with a 2-halo-octanoic acid ester (e.g., ethyl 2-bromooctanoate).
-
Hydrolysis or Hydrazinolysis: The resulting N-alkylated phthalimide is then cleaved, typically using strong acid or base (hydrolysis) or hydrazine (hydrazinolysis), to release the primary amine.
-
Ester Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield DL-2-aminooctanoic acid.
Caption: Gabriel synthesis of DL-2-aminooctanoic acid.
Chiral Resolution of DL-2-Aminooctanoic Acid
Once the racemic mixture is synthesized, the individual enantiomers must be separated through a process known as chiral resolution. The most common classical method involves the formation of diastereomeric salts.
This method, pioneered by Louis Pasteur, relies on the principle that diastereomers have different physical properties, including solubility.
Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation
-
Salt Formation: The racemic DL-2-aminooctanoic acid is reacted with a chiral resolving agent, which is a pure enantiomer of another chiral compound. For an acidic amino acid, a chiral base such as brucine, strychnine, or a chiral amine (e.g., (R)- or (S)-1-phenylethanamine) is used. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: The mixture of diastereomeric salts is then separated by fractional crystallization. Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution first.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the pure enantiomer of 2-aminooctanoic acid. The resolving agent can often be recovered and reused.
Caption: Chiral resolution via diastereomeric salt formation.
Modern Approaches: Biocatalytic Synthesis
In recent years, enzymatic methods have gained prominence for the synthesis of enantiomerically pure amino acids due to their high stereoselectivity and environmentally benign reaction conditions.
Transaminase-Mediated Synthesis of this compound
A notable modern approach for the synthesis of this compound involves the use of a transaminase enzyme.
Experimental Protocol: Biocatalytic Synthesis of this compound
A transaminase originating from Chromobacterium violaceum has been employed for the asymmetric synthesis of this compound.[4]
-
Reaction Components: The reaction typically involves a keto acid precursor (2-oxooctanoic acid), an amino donor (such as an amine or another amino acid), and the transaminase enzyme in a buffered aqueous solution.
-
Enzymatic Conversion: The transaminase catalyzes the transfer of an amino group from the amino donor to the keto acid, producing this compound with high enantiomeric excess (>98% ee).[4] The conversion efficiency can range from 52-80% depending on the ratio of the amino group donor to the acceptor.[4]
-
Product Isolation: The product is then isolated and purified from the reaction mixture.
Caption: Biocatalytic synthesis of this compound.
Conclusion
The journey of 2-aminooctanoic acid enantiomers from their likely initial synthesis via classical organic reactions to their modern, highly selective biocatalytic production reflects the broader evolution of chemical synthesis. While the historical record for this specific molecule is not as prominent as for proteinogenic amino acids, the established principles of racemic synthesis and chiral resolution provide a clear framework for its discovery and isolation. Today, the availability of enantiomerically pure 2-aminooctanoic acid continues to fuel research into novel therapeutic agents and advanced materials, underscoring the enduring importance of understanding and controlling chirality in chemical science.
References
- 1. ck12.org [ck12.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of (S)-2-Aminooctanoic Acid in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminooctanoic acid (2-AOA) is a non-proteinogenic α-amino acid that has garnered significant interest in the field of biotechnology and drug development. Unlike proteinogenic amino acids, 2-AOA is not found in natural metabolic pathways but serves as a valuable building block in synthetic chemistry, particularly for the modification of bioactive peptides. Its eight-carbon chain imparts lipophilic properties, which can be strategically utilized to enhance the therapeutic potential of peptide-based drugs. This technical guide provides an in-depth overview of the biocatalytic synthesis of (S)-2-AOA, its application in the modification of antimicrobial peptides (AMPs), and detailed experimental protocols for its synthesis and conjugation.
Introduction
The exploration of unnatural amino acids has opened new avenues for the design of novel therapeutic agents with improved pharmacological properties. This compound, a chiral α-amino acid, is a prime example of such a molecule. While not a component of natural metabolic pathways, its unique structural features make it a valuable tool for medicinal chemists and biotechnologists. The primary application of 2-AOA lies in the lipidation of peptides, a strategy employed to enhance their membrane-disrupting capabilities and overall efficacy. This guide will focus on the enzymatic synthesis of (S)-2-AOA and its role in augmenting the antimicrobial activity of a lactoferricin B-derived peptide.
Biocatalytic Synthesis of this compound
The stereoselective synthesis of this compound can be efficiently achieved through a biocatalytic approach utilizing a transaminase enzyme from Chromobacterium violaceum. This enzymatic method offers a green and highly specific alternative to traditional chemical synthesis.
Synthesis Pathway
The synthesis of (S)-2-AOA involves the transamination of 2-oxooctanoic acid using an amino donor, catalyzed by the ω-transaminase from Chromobacterium violaceum. The enzyme facilitates the transfer of an amino group to the keto acid, resulting in the formation of the chiral amino acid with high enantiomeric excess.
Quantitative Data
The efficiency of the biocatalytic synthesis of (S)-2-AOA is dependent on the ratio of the amino group donor to the acceptor.
| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Enantiomeric Excess (>%) |
| 1:1 | 52 | 98 |
| 5:1 | 80 | 98 |
| Table 1: Conversion efficiency of this compound synthesis.[1][2] |
Experimental Protocol: Biocatalytic Synthesis
Materials:
-
2-oxooctanoic acid
-
L-alanine (or other suitable amino donor)
-
Purified ω-transaminase from Chromobacterium violaceum
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing 10 mM 2-oxooctanoic acid, 50 mM L-alanine, and 0.5 mM PLP in 100 mM potassium phosphate buffer (pH 7.5).
-
Add the purified ω-transaminase to the reaction mixture to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation for 24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of (S)-2-AOA.
-
Upon completion, terminate the reaction by adding a quenching agent (e.g., 1 M HCl).
-
Purify the (S)-2-AOA from the reaction mixture using appropriate chromatographic techniques (e.g., ion-exchange chromatography).
Application in Antimicrobial Peptide Modification
This compound is utilized to modify antimicrobial peptides (AMPs) to enhance their therapeutic efficacy. The lipophilic side chain of 2-AOA increases the overall hydrophobicity of the peptide, which can lead to improved interaction with and disruption of bacterial cell membranes.
Peptide Modification Strategy
A derivative of the antimicrobial peptide lactoferricin B, with the core sequence RRWQWRMKKLG, is a potent candidate for modification with 2-AOA. The modification can be performed at either the N-terminus or the C-terminus of the peptide.
References
The Enigmatic Presence of 2-Aminooctanoic Acid in Nature: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of the natural occurrence of 2-aminooctanoic acid, a medium-chain amino fatty acid. While its synthetic applications, particularly in enhancing the efficacy of antimicrobial peptides, are increasingly explored, its natural origins and endogenous roles remain largely unquantified. This document summarizes the existing qualitative data on its presence in various biological systems, details relevant experimental protocols for its synthesis and detection, and provides a visual representation of its enzymatic synthesis.
Natural Occurrence: A Qualitative Landscape
Despite being classified as a human metabolite and detected in various biological matrices and food sources, quantitative data on the natural concentrations of 2-aminooctanoic acid are conspicuously absent from the current scientific literature. Multiple databases confirm its detection but explicitly state that it has not been quantified.[1] The following table summarizes the reported qualitative occurrences of this compound.
| Category | Source | Organism/Product | Biological Location/Notes | Citations |
| Endogenous Human Metabolite | Human | Homo sapiens | Detected in blood, urine, and feces. Classified as a secondary metabolite, which may suggest it arises from the incomplete metabolism of other compounds. | |
| Other Organisms | Invertebrate | Drosophila melanogaster (Fruit fly) | Reported presence with available data. | [2] |
| Protist | Euglena gracilis | Reported presence with available data. | [2] | |
| Food Sources | Poultry | Gallus gallus (Chicken) | Detected, but not quantified. | [1] |
| Mammal | Sus scrofa domestica (Domestic pig) | Detected, but not quantified. | [1] | |
| Birds | Anatidae (Ducks, geese, swans) | Detected, but not quantified. | [1] | |
| Dairy | Cow's Milk | Detected, but not quantified. | [1] |
Experimental Protocols
The current body of research does not provide a standardized, validated protocol for the extraction and quantification of endogenous 2-aminooctanoic acid from biological samples. However, methodologies for the enzymatic synthesis and general analysis of amino acids in biological fluids can be adapted for this purpose.
Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
A notable study outlines the biosynthesis of this compound using a transaminase from Chromobacterium violaceum. This protocol provides a detailed framework for the production and potential purification of the compound.[3]
Objective: To produce this compound from a keto-acid precursor using a bacterial transaminase.
Materials and Reagents:
-
Transaminase from Chromobacterium violaceum
-
2-oxooctanoic acid (substrate)
-
Amino group donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reagents for derivatization and chromatographic analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 2-oxooctanoic acid and the amino group donor in a suitable buffer.
-
Add the transaminase enzyme and the cofactor PLP to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Terminate the reaction by adding an acid (e.g., HCl) to lower the pH and precipitate the enzyme.
-
-
Extraction and Purification:
-
Centrifuge the terminated reaction mixture to remove the precipitated enzyme.
-
Extract the supernatant containing 2-aminooctanoic acid with an organic solvent.
-
Evaporate the organic solvent to obtain the crude product.
-
Further purification can be achieved using techniques such as column chromatography.
-
-
Analysis and Quantification:
-
Derivatize the purified 2-aminooctanoic acid to enhance its detection.
-
Quantify the product using a calibrated HPLC or GC-MS method.
-
General Methodologies for Amino Acid Analysis in Biological Fluids
While not specific to 2-aminooctanoic acid, established methods for the analysis of amino acids in biological samples like plasma, urine, and feces can be applied. These typically involve the following steps:
-
Sample Preparation:
-
Deproteinization: Removal of proteins from biological fluids is a critical first step, often achieved by precipitation with acids (e.g., sulfosalicylic acid) or organic solvents (e.g., acetonitrile).[4]
-
Solid-Phase Extraction (SPE): This technique can be used to clean up the sample and concentrate the analytes of interest.
-
-
Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating amino acids. Due to the lack of a strong chromophore in most amino acids, pre-column or post-column derivatization with fluorescent reagents (e.g., o-phthalaldehyde (OPA), 4-fluoro-7-nitro-2,1,3-benzoxadiazole) is often necessary for sensitive detection.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the quantification of underivatized amino acids, overcoming the need for derivatization.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for the separation of polar compounds like amino acids.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the amino acids.
-
Visualizing the Enzymatic Synthesis Pathway
The following diagram illustrates the biocatalytic conversion of 2-oxooctanoic acid to this compound as described in the experimental protocol.
Caption: Enzymatic synthesis of this compound.
Conclusion and Future Directions
The natural occurrence of 2-aminooctanoic acid presents a compelling area for future research. While its presence as an endogenous human metabolite and in certain food sources is acknowledged, the lack of quantitative data hinders a deeper understanding of its physiological relevance. The stark contrast between its "unnatural" designation in synthetic biology contexts and its detection in nature suggests a gap in our knowledge of lipid and amino acid metabolism.
Future research should prioritize the development and validation of sensitive analytical methods for the quantification of 2-aminooctanoic acid in a wide range of biological samples. This would enable studies to explore its potential as a biomarker, its metabolic pathways, and its endogenous signaling roles. Such investigations are crucial for drug development professionals who may be leveraging this molecule in therapeutic applications, as understanding its natural baseline levels and physiological effects is paramount for safety and efficacy assessments.
References
- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Reference Value of 20 Amino Acids for Toddlers by High Performance Liquid Chromatography Tandem Mass Spectrometry | Pasaribu | The Indonesian Biomedical Journal [inabj.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Quantification of amino acids in small volumes of human sweat collected from fingertips of healthy subjects at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-2-Aminooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Aminooctanoic acid is a non-proteinogenic α-amino acid, a class of molecules with significant potential in pharmaceutical and biotechnological applications. Their incorporation into peptides can enhance metabolic stability, modulate biological activity, and introduce novel structural motifs. This document provides a detailed protocol for the biosynthesis of this compound, a method noted for its high enantioselectivity.
Biosynthetic Approach Utilizing Transaminase
A highly effective method for the synthesis of this compound involves the use of a transaminase enzyme from Chromobacterium violaceum. This biocatalytic approach offers excellent stereocontrol, resulting in a product with high enantiomeric excess.
Experimental Workflow
Caption: Biosynthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme Source | Transaminase from Chromobacterium violaceum | [1] |
| Substrate (Amino Acceptor) | 2-oxooctanoic acid | [1] |
| Amino Donor | (S)-α-methylbenzylamine | [1] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | |
| Reaction Temperature | 30°C | |
| Conversion Efficiency | 52-80% | [1] |
| Enantiomeric Excess (ee) | >98% | [1] |
Detailed Experimental Protocol: Biosynthesis
1. Materials:
-
Transaminase from Chromobacterium violaceum
-
2-oxooctanoic acid
-
(S)-α-methylbenzylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, chromatography system)
2. Enzyme Preparation:
-
Prepare a solution of the transaminase in potassium phosphate buffer. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL.
3. Reaction Setup:
-
In a suitable reaction vessel, dissolve 2-oxooctanoic acid and (S)-α-methylbenzylamine in potassium phosphate buffer. The ratio of amino donor to acceptor can be varied to optimize conversion; ratios from 1:1 to 5:1 have been shown to be effective.[1]
-
Add PLP to a final concentration of 1 mM.
-
Initiate the reaction by adding the transaminase solution.
4. Incubation:
-
Incubate the reaction mixture at 30°C with agitation for a predetermined time (e.g., 24-48 hours). Reaction progress can be monitored by techniques such as HPLC.
5. Reaction Termination and Product Isolation:
-
Terminate the reaction, for example, by acidifying the mixture with HCl to denature the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) to separate the product from the aqueous phase.
-
The organic layers can be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
6. Purification:
-
Purify the crude product using a suitable chromatographic method, such as silica gel chromatography or ion-exchange chromatography, to yield pure this compound.
7. Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, mass spectrometry).
-
Determine the enantiomeric excess using chiral HPLC or GC.
Alternative Synthetic Strategies: Chemical Synthesis
While the biosynthetic route is highly selective, chemical synthesis methods offer versatility. General approaches for the enantioselective synthesis of α-amino acids that could be adapted for this compound include:
-
Asymmetric Alkylation: Chiral auxiliaries can be used to direct the stereoselective alkylation of a glycine enolate equivalent with a hexyl halide. Subsequent removal of the auxiliary yields the desired amino acid.
-
Catalytic Asymmetric Synthesis: Chiral phase-transfer catalysts can be employed in the alkylation of glycine Schiff bases to produce optically active α-amino acid derivatives.[2]
-
Resolution of Racemates: A racemic mixture of 2-aminooctanoic acid can be synthesized, followed by resolution using a chiral resolving agent or through enzymatic kinetic resolution.
These chemical methods would require specific optimization of reaction conditions, catalysts, and protecting groups to achieve high yields and enantioselectivity for this compound.
References
Application Notes and Protocols for the Characterization of (S)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of (S)-2-Aminooctanoic acid, a chiral amino acid of interest in pharmaceutical and biotechnological research. The following protocols cover chromatographic and spectroscopic techniques for identification, quantification, and enantiomeric purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is critical for the biological activity and safety of chiral molecules. Chiral HPLC is a robust method for separating and quantifying the enantiomers of 2-Aminooctanoic acid. Two primary approaches are presented: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent.
Direct Enantioseparation using a Chiral Stationary Phase (CSP)
This method allows for the direct analysis of this compound without derivatization, simplifying sample preparation. Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids.[1]
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A mixture of water, methanol, and an acidic modifier is typically used. A starting point for method development could be a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
-
Gradient Program:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection:
-
UV: 210 nm
-
MS (ESI+): Scan for the [M+H]⁺ ion at m/z 160.1.
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Expected Results: The (D)-enantiomer is typically more strongly retained on teicoplanin-based CSPs.[1] The retention times for the (S)- and (R)-enantiomers should be distinct, allowing for baseline separation and accurate quantification of the enantiomeric excess (% ee).
Workflow for Direct Chiral HPLC Analysis
References
Application Notes and Protocols for NMR Spectroscopic Confirmation of (S)-2-Aminooctanoic Acid
Application Note ID: AN-NMR-001
Topic: Nuclear Magnetic Resonance (NMR) Spectroscopy of (S)-2-Aminooctanoic acid for Structure Confirmation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral non-proteinogenic amino acid. The precise confirmation of its chemical structure is critical for its application in pharmaceutical development and biochemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. This application note provides a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation and confirmation of this compound.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The exact resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule. Furthermore, through-bond scalar couplings (J-couplings) between neighboring nuclei lead to splitting of NMR signals, providing information about the connectivity of atoms. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to further elucidate the connectivity between protons and carbons.
Experimental Protocols
Sample Preparation
A critical step for obtaining high-quality NMR spectra is proper sample preparation.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: this compound is soluble in water. Deuterated water (D₂O) is the recommended solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1] Other deuterated polar solvents like DMSO-d₆ or Methanol-d₄ can also be used if solubility is an issue or if exchangeable protons are of interest.[1]
-
Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent.[2]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added to the D₂O solution.
-
pH Adjustment: The chemical shifts of the protons near the amino and carboxylic acid groups are pH-dependent. Adjust the pD of the solution with DCl or NaOD as needed to maintain consistency between experiments. A pD of 7.00 has been previously reported for similar compounds.[3]
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 600 MHz NMR spectrometer.[3]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: If a residual HDO signal is present, use a solvent suppression technique (e.g., presaturation).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D NMR Spectroscopy (Optional but Recommended):
-
¹H-¹H COSY: To establish proton-proton correlations and confirm the alkyl chain connectivity.
-
¹H-¹³C HSQC: To correlate each proton with its directly attached carbon atom.[4] This is invaluable for unambiguous assignment of both ¹H and ¹³C signals.[3]
Data Presentation and Interpretation
The expected NMR data for this compound is summarized below. The chemical shifts are referenced to TSP at 0.00 ppm.
Structure of this compound
Caption: Numbering scheme for this compound.
Expected ¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Hα (C2-H) | ~3.72[3] | Triplet (t) | ~7.5 |
| Hβ (C3-H₂) | ~1.84[3] | Multiplet (m) | - |
| Hγ, Hδ, Hε, Hζ (C4-H₂ to C7-H₂) | ~1.28 - 1.34[3] | Multiplet (m) | - |
| Hη (C8-H₃) | ~0.85[3] | Triplet (t) | ~7.0 |
Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| C1 (COOH) | ~175-180 |
| C2 (α-C) | ~57.44[3] |
| C3 (β-C) | ~33.22[3] |
| C4 (γ-C) | ~24.59[3] |
| C5 (δ-C) | ~30.55[3] |
| C6 (ε-C) | ~26.84[3] |
| C7 (ζ-C) | ~33.36[3] |
| C8 (η-C) | ~15.94[3] |
Note: The chemical shift of the carboxylic carbon (C1) can be broad and difficult to observe under standard conditions.
Visualization of Experimental Workflow and Structural Correlations
Experimental Workflow
Caption: Workflow for NMR-based structure confirmation.
Signal-Structure Correlation Diagram
Caption: Correlation of NMR signals to the structure.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, optionally supplemented with 2D NMR techniques, provides an unambiguous method for the structural confirmation of this compound. The presented protocols and expected data serve as a comprehensive guide for researchers in obtaining and interpreting high-quality NMR spectra for this compound. Adherence to these guidelines will ensure reliable and reproducible results for quality control and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (S)-2-Aminooctanoic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed starting parameters for method development.
Introduction
This compound is a non-proteinogenic alpha-amino acid. Its analysis is crucial in various research areas, including its use in peptide synthesis and as a potential biomarker.[1][2] Mass spectrometry is a highly sensitive and selective technique for the quantification of such compounds in complex biological samples.[3] This document outlines a general approach for the development and validation of an LC-MS/MS method for this compound.
Quantitative Data Summary
For accurate quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Based on publicly available spectral data for 2-Aminooctanoic acid, the following MRM transitions can be used as a starting point for method optimization.[2]
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Role |
| This compound | 160.1 | 114.1 | 15 | Quantifier |
| This compound | 160.1 | 70.1 | 20 | Qualifier |
Note: The proposed collision energies are starting points and require optimization for the specific instrument used.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| Monoisotopic Mass | 159.1259 g/mol |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for the extraction of small molecules like this compound from plasma or serum samples.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Aliquoting : Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard : Add an appropriate volume of the internal standard working solution (if available). A stable isotope-labeled this compound would be ideal.
-
Precipitation : Add 400 µL of ice-cold methanol (or a 30% sulfosalicylic acid solution) to the sample.[4][5]
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation (Optional) : Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration/Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes or filter through a 0.22 µm syringe filter to remove any remaining particulates.
-
Transfer to Autosampler Vial : Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following are suggested starting conditions for chromatographic separation. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be suitable for amino acid analysis.[6][7][8]
-
LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.[9]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient :
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Cone Gas Flow : 50 L/hr
-
Desolvation Gas Flow : 800 L/hr
-
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
MRM Signaling Pathway
Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.
Method Validation Considerations
For the use of this method in regulated bioanalysis, a full validation according to regulatory guidelines (e.g., FDA, EMA) is required.[3][10] Key validation parameters include:
-
Selectivity and Specificity : Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity : A calibration curve should be prepared with at least six non-zero standards, covering the expected concentration range. The coefficient of determination (r²) should be >0.99.
-
Lower Limit of Quantification (LLOQ) : The lowest standard on the calibration curve with a signal-to-noise ratio of at least 10, and with acceptable precision and accuracy.[3]
-
Accuracy and Precision : Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[11]
-
Recovery : The efficiency of the extraction procedure should be evaluated.
-
Matrix Effect : The effect of the biological matrix on the ionization of the analyte should be investigated.
-
Stability : The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) should be assessed.
Conclusion
The protocols and data presented provide a solid foundation for the development of a robust and reliable LC-MS/MS method for the quantification of this compound. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry should be optimized and validated for the specific application and instrumentation to ensure accurate and precise results.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Peptide Modification with (S)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Terminal modification of peptides with lipid moieties, a process known as lipidation, is a powerful strategy in drug development to enhance the therapeutic potential of peptide-based candidates. This approach involves the covalent attachment of a fatty acid to the N-terminus or C-terminus of a peptide. One such modifying agent, (S)-2-Aminooctanoic acid (2-AOA), offers a unique advantage. As an unnatural amino acid with a fatty acid side chain, 2-AOA allows for direct conjugation to a peptide's terminus via a stable amide bond, mimicking a natural peptide linkage.[1]
Modification with 2-AOA significantly increases the hydrophobicity of the peptide.[1] This alteration of its physicochemical properties can lead to several benefits:
-
Enhanced Biological Activity: Increased lipophilicity can improve the peptide's interaction with cell membranes, potentially leading to enhanced bioactivity. For antimicrobial peptides (AMPs), this can result in significantly lower minimum inhibitory concentrations (MIC).[1]
-
Improved Stability: Terminal modifications, such as acylation, are known to protect peptides from degradation by exopeptidases, which are enzymes that cleave terminal peptide bonds.[2][3][4] This leads to a longer half-life in biological fluids like plasma.[3][5]
-
Modulated Pharmacokinetics: The addition of a lipid tail can promote binding to plasma proteins like albumin, reducing renal clearance and extending the peptide's circulation time.[6]
This compound serves as a versatile tool for both N-terminal and C-terminal modifications. The choice of modification site can subtly influence the resulting biological activity, with studies showing that C-terminal modification can sometimes offer superior potency compared to N-terminal modification for certain peptides.[1] These modifications are typically achieved during solid-phase peptide synthesis (SPPS), allowing for precise, site-specific incorporation of the lipid moiety.[7][8]
Data on a Model Antimicrobial Peptide
The following data summarizes the impact of terminal modification with this compound on the antimicrobial activity of a model peptide derived from lactoferricin B.
Table 1: Minimum Inhibitory Concentration (MIC) of Modified vs. Unmodified Peptides
| Organism | Unmodified Peptide (μM) | N-terminal 2-AOA Modified (μM) | C-terminal 2-AOA Modified (μM) | Fold Improvement (C-terminal vs. Unmodified) |
| Staphylococcus aureus | >512 | 64 | 32 | >16x |
| Escherichia coli | >512 | 128 | 64 | >8x |
Data synthesized from a study on a lactoferricin B-derived antimicrobial peptide. The study demonstrated that C-terminally modified peptides consistently showed lower MICs than their N-terminally conjugated counterparts.[1]
Visualized Workflows and Concepts
General Workflow for Modified Peptide Synthesis
The following diagram outlines the key stages of synthesizing a terminally modified peptide using solid-phase peptide synthesis (SPPS).
Caption: Workflow for N-terminal peptide modification via SPPS.
Mechanism of Enhanced Membrane Interaction
This diagram illustrates the conceptual relationship between 2-AOA modification and improved biological activity.
Caption: Cause-and-effect of peptide modification with 2-AOA.
Experimental Protocols
The following protocols are generalized for the synthesis of peptides terminally modified with this compound using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[9][10][11]
Protocol 1: N-Terminal Modification of a Peptide
This protocol assumes the synthesis of a peptide on a resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is complete, and the final step is the coupling of this compound to the free N-terminus.
Materials:
-
Peptide-resin with free N-terminus
-
Fmoc-(S)-2-Aminooctanoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Washing solvents: Methanol, Diethyl ether
Procedure:
-
Final Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the final Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-2-Aminooctanoic acid and 2.9 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to check for reaction completion (a negative result indicates a complete reaction).
-
-
Final Washing:
-
Drain the reaction vessel.
-
Wash the modified peptide-resin extensively with DMF (5 times), DCM (5 times), and Methanol (3 times).
-
Dry the resin under vacuum for several hours.
-
-
Cleavage and Deprotection:
-
Treat the dry resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: C-Terminal Modification of a Peptide
This protocol involves incorporating this compound as the first amino acid attached to the resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin or similar carboxyl-functionalized resin
-
Fmoc-(S)-2-Aminooctanoic acid
-
Base: DIPEA
-
Solvents: DMF, DCM
-
Standard Fmoc-protected amino acids for the rest of the sequence
-
Standard SPPS reagents (coupling agents, deprotection solution)
-
Cleavage and purification reagents as listed in Protocol 1.
Procedure:
-
Loading the First Residue (Fmoc-(S)-2-Aminooctanoic Acid):
-
Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve 1.5 equivalents of Fmoc-(S)-2-Aminooctanoic acid in DCM.
-
Add 3.0 equivalents of DIPEA to the amino acid solution.
-
Add the amino acid/DIPEA mixture to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites on the resin, add a small volume of methanol and agitate for 15 minutes.
-
Drain and wash the resin with DCM (3 times) and DMF (3 times).
-
-
Peptide Chain Elongation:
-
Cleavage, Purification, and Analysis:
-
Once the sequence is complete, perform the final Fmoc deprotection.
-
Wash and dry the resin as described in Protocol 1.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitate, purify by RP-HPLC, and analyze by mass spectrometry as detailed in Protocol 1.
-
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com:443 [alfachemic.com:443]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 8. Solid-phase synthesis of biologically active lipopeptides as analogs for spirochetal lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-2-Aminooctanoic Acid Biocatalysis
Welcome to the technical support center for the biocatalytic production of (S)-2-Aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of this compound?
A1: The most common and effective enzymes are ω-transaminases (ω-TAs).[1][2][3] These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing the desired chiral amino acid.[4][5][6] A specific transaminase from Chromobacterium violaceum has been successfully used to produce this compound with high enantiomeric excess (>98% ee).[1][2]
Q2: What is the general principle behind the biocatalytic synthesis of this compound?
A2: The synthesis is typically an asymmetric amination of a prochiral ketone, 2-oxooctanoic acid. An ω-transaminase enzyme facilitates the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to the ketone substrate.[7] The enzyme's high stereoselectivity ensures the preferential formation of the (S)-enantiomer. The reaction is reversible, so strategies are often needed to drive the reaction towards product formation.[4]
Q3: Why is cofactor regeneration important in this process?
A3: ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes.[4][6] PLP acts as a transient carrier of the amino group during the reaction.[4] While the cofactor is regenerated in each catalytic cycle, ensuring its stability and availability is crucial for sustained enzyme activity.[8] In some systems, particularly those using whole-cell biocatalysts, the cellular machinery handles cofactor regeneration.[9][10]
Q4: What are the advantages of using a whole-cell biocatalyst versus an isolated enzyme?
A4: Whole-cell biocatalysts offer several advantages, including the protection of the enzyme within its natural cellular environment, which can enhance stability under harsh reaction conditions.[9] They also provide a built-in system for cofactor regeneration, simplifying the overall process.[9][10] However, isolated enzymes can offer higher purity and may be preferred to avoid potential side reactions from other cellular enzymes.[11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low Product Yield or Poor Conversion Rate
Q: My reaction shows a low conversion of 2-oxooctanoic acid to this compound. What are the potential causes and how can I improve the yield?
A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Unfavorable Reaction Equilibrium: Transaminase reactions are reversible.[4] The accumulation of the ketone by-product (e.g., pyruvate if L-alanine is the amino donor) can shift the equilibrium back towards the reactants.
-
Solution: Employ strategies to remove the by-product. This can be achieved by using a co-enzyme system (e.g., pyruvate decarboxylase to remove pyruvate) or by using an amino donor like isopropylamine, which generates acetone as a by-product that can be more easily removed.[4] Increasing the concentration of the amino donor can also shift the equilibrium.[1][2]
-
-
Substrate or Product Inhibition: High concentrations of the keto acid substrate or the amino acid product can inhibit the enzyme's activity.[4]
-
Solution: Implement a fed-batch strategy for the substrate, adding it gradually over time to maintain a low, non-inhibitory concentration.[4] In situ product removal (ISPR) techniques, such as using selective adsorbents or liquid-liquid extraction, can also be effective.
-
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.
-
Solution: Systematically optimize these parameters. Perform small-scale experiments across a range of pH values (typically 7.0-9.0) and temperatures (e.g., 30-50°C) to find the optimal conditions for your specific transaminase.
-
-
Poor Enzyme Stability: The enzyme may be denaturing over the course of the reaction.
Problem 2: Low Enantiomeric Excess (e.e.)
Q: The enantiomeric excess of my this compound is below the desired level (>98%). What could be the reason?
A: Low enantioselectivity is less common with well-chosen transaminases but can occur.
-
Incorrect Enzyme Choice: The selected transaminase may not have high stereoselectivity for your specific substrate.
-
Solution: Screen different ω-transaminases. Many are commercially available, or you can explore enzymes from different microbial sources. (S)-selective transaminases are well-documented.[16]
-
-
Presence of Contaminating Enzymes: If using a whole-cell system or a crude cell lysate, other enzymes may be present that catalyze non-selective or R-selective reactions.
-
Solution: Use a purified enzyme or a genetically engineered host strain where competing enzyme activities have been knocked out.
-
-
Racemization of Product: Although less likely under typical enzymatic conditions, the product could be racemizing.
-
Solution: Analyze the product's stability under the reaction conditions (pH, temperature) in the absence of the enzyme to rule out chemical racemization.
-
Problem 3: Enzyme Inactivation or Instability
Q: My enzyme seems to lose activity quickly during the reaction or upon storage. How can I improve its stability?
A: Enzyme stability is a critical factor for a robust biocatalytic process.[17][18]
-
Thermal Denaturation: The reaction temperature may be too high.
-
Solution: Determine the enzyme's optimal temperature and its thermal stability profile (T₅₀). Operate at a temperature that balances high activity with long-term stability.[17]
-
-
Incompatibility with Cosolvents: If using organic cosolvents to improve substrate solubility, they may be denaturing the enzyme.
-
Improper Storage:
-
Solution: Store the enzyme (both lyophilized and in solution) at the recommended temperature (typically 4°C or -20°C) and in a suitable buffer containing stabilizers like glycerol and the PLP cofactor.
-
-
Subunit Dissociation: For dimeric or multimeric enzymes, dissociation of subunits can lead to inactivation.[18][20]
Data Presentation
Table 1: Effect of Amino Donor:Acceptor Ratio on Conversion Efficiency
This table summarizes the conversion efficiency for the synthesis of this compound using a transaminase from Chromobacterium violaceum. The amino acceptor is 2-oxooctanoic acid.
| Amino Donor | Molar Ratio (Donor:Acceptor) | Conversion Efficiency (%) | Enantiomeric Excess (ee %) |
| L-Alanine | 1:1 | 52 | >98 |
| L-Alanine | 2:1 | 65 | >98 |
| L-Alanine | 5:1 | 80 | >98 |
Data adapted from studies on transaminases for (S)-2-AOA synthesis.[1][2]
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Unfavorable equilibrium | Increase amino donor ratio; use by-product removal system. |
| Substrate/Product Inhibition | Implement fed-batch substrate addition; consider in situ product removal. | |
| Suboptimal pH/Temperature | Optimize reaction conditions (e.g., pH 7.5-9.0, 30-40°C). | |
| Low e.e. | Incorrect enzyme | Screen for a highly (S)-selective transaminase. |
| Contaminating enzymes | Use purified enzyme or an engineered host. | |
| Enzyme Instability | Thermal denaturation | Operate at a lower temperature; use a thermostable enzyme. |
| Cosolvent incompatibility | Screen for compatible cosolvents; immobilize the enzyme. | |
| Cofactor loss | Supplement the reaction buffer with 0.1 mM PLP. |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis
This protocol describes a typical batch reaction using E. coli cells overexpressing an ω-transaminase.
-
Cell Preparation:
-
Grow E. coli cells containing the transaminase expression vector in a suitable medium (e.g., LB with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression (e.g., with 0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) and resuspend to a final concentration of 50-100 g/L wet cell weight.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture:
-
100 mM Phosphate Buffer (pH 7.5)
-
50 mM 2-oxooctanoic acid (amino acceptor)
-
250 mM L-Alanine (amino donor, 5 equivalents)
-
1 mM Pyridoxal 5'-phosphate (PLP)
-
-
Pre-warm the mixture to the desired reaction temperature (e.g., 35°C).
-
-
Initiate Reaction:
-
Add the prepared whole-cell suspension to the reaction mixture to start the reaction.
-
Maintain constant stirring (e.g., 200 rpm) and temperature for the duration of the experiment (e.g., 24 hours).
-
-
Monitoring and Analysis:
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction immediately (e.g., by adding an equal volume of methanol or by centrifugation to remove cells).
-
Analyze the supernatant for substrate consumption and product formation using HPLC or GC. Chiral analysis is required to determine the enantiomeric excess.
-
Protocol 2: Immobilization of Transaminase on Epoxy-Functionalized Resin
This protocol provides a general method for covalent immobilization, which can enhance enzyme stability.[13][14]
-
Support Preparation:
-
Wash the epoxy-functionalized resin (e.g., methacrylate-based) three times with phosphate buffer (e.g., 1 M, pH 7.0) to equilibrate it.[14]
-
-
Enzyme Solution Preparation:
-
Prepare a solution of the purified transaminase or cell-free extract in the same high-salt phosphate buffer. The high ionic strength promotes the multipoint covalent attachment.
-
-
Immobilization Reaction:
-
Mix the prepared support with the enzyme solution at a defined ratio (e.g., 1 g of support per 10-20 mg of protein).
-
Incubate the mixture at a low temperature (e.g., 4°C) with gentle shaking for 18-24 hours to allow for covalent bond formation between the enzyme's surface amine groups and the support's epoxy groups.
-
-
Washing and Blocking:
-
After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the support extensively with buffer (e.g., 0.5 M NaCl, followed by water) to remove any non-covalently bound enzyme.[13]
-
Block any remaining active epoxy groups by incubating the support with a blocking agent like 0.5 M glycine for 1 hour.[13]
-
-
Storage:
-
Wash the final immobilized biocatalyst with a storage buffer (e.g., 50 mM buffer, pH 9.0, containing 0.1 mM PLP) and store at 4°C until use.[13]
-
Visualizations
Caption: Workflow for optimizing the biocatalysis of this compound.
Caption: Ping-pong mechanism of ω-transaminase for (S)-2-AOA synthesis.
Caption: Decision tree for troubleshooting common biocatalysis issues.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Features and technical applications of ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 5. To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the role of the residues in the active site of the transaminase from Thermobaculum terrenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell biocatalysts by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Four Immobilization Methods for Different Transaminases [mdpi.com]
- 14. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Improved Stability and Catalytic Efficiency of ω-Transaminase in Aqueous Mixture of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of chiral amines in neat organic solvents using immobilised enzymes in a continuous flow reactor - HIMS - University of Amsterdam [hims.uva.nl]
- 20. Robust ω-Transaminases by Computational Stabilization of the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete coupling of (S)-2-Aminooctanoic acid in SPPS
This guide provides troubleshooting for challenges encountered during SPPS, with a specific focus on the incomplete coupling of (S)-2-Aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
A1: Incomplete coupling of this compound, a sterically hindered amino acid, can arise from several factors:
-
Steric Hindrance: The bulky hexyl side chain of this compound can physically impede the amino acid's approach to the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[1][2]
-
Suboptimal Activation: The carboxylic acid group may not be fully activated before the coupling step. This can be due to the use of inefficient coupling reagents, insufficient reaction time, or the degradation of the reagents.[3]
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can obstruct the N-terminal amine, preventing the incoming amino acid from coupling.[4][5]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reactive sites, resulting in lower coupling efficiency.[6]
Q2: How can I effectively monitor the coupling efficiency of this compound?
A2: Consistent monitoring of the coupling reaction's completion is critical. The most widely used method is the Kaiser test (or ninhydrin test).[3] This test is designed to detect free primary amines on the resin.
-
Positive Result (Blue Beads): This indicates the presence of unreacted N-terminal amines, which signifies an incomplete coupling reaction.[3]
-
Negative Result (Colorless/Yellow Beads): This suggests that the coupling reaction is complete.[3]
Q3: What steps should I take if the Kaiser test is positive after a coupling attempt with this compound?
A3: A positive Kaiser test is a clear indicator of an incomplete reaction. The recommended course of action is to perform a second coupling (also known as a double coupling).[3][7] If the test remains positive after this second attempt, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides in the final product.[3][7] Capping is typically achieved using acetic anhydride.[3]
Troubleshooting & Optimization
Issue 1: Ineffective Coupling Reagents
For challenging couplings that involve sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents.[1][2]
| Coupling Reagent | Class | Reactivity | Notes |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient for sterically hindered couplings.[1][2] |
| HBTU | Uronium/Aminium Salt | High | A common and effective choice, though HATU is often superior for difficult couplings.[1] |
| PyAOP | Phosphonium Salt | Very High | Avoids the risk of N-terminal guanidinylation.[1] |
| COMU | Uronium/Aminium Salt | Very High | Known for high efficiency and reduced racemization.[8] |
| DIC/HOBt | Carbodiimide | Standard | May lead to incomplete reactions with sterically demanding amino acids.[1] |
Issue 2: Suboptimal Reaction Conditions
Standard protocols may not be sufficient to achieve high coupling efficiency with sterically hindered residues.[2] It is often necessary to employ optimized conditions.
-
Double Coupling: Performing the coupling step twice is a common strategy to drive the reaction to completion.[7][9]
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even longer can improve yields for difficult residues.[9][10]
-
Increased Temperature: Microwave-assisted SPPS can drive difficult couplings of bulky amino acids to completion quickly and efficiently.[11]
Issue 3: Poor Solvation
The success of SPPS is often dependent on the solvation of the resin and the growing peptide chain.[12]
-
Solvent Choice: While DMF is a standard solvent, NMP is more polar and can improve coupling yields in some cases.[13] For sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP or the addition of DMSO might be beneficial.[4][5]
-
Resin Swelling: Before starting the synthesis, ensure the resin is adequately swollen in a suitable solvent like DCM or DMF for 20-30 minutes to ensure optimal permeation of reagents.[6]
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended for the coupling of this compound.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF for 20 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[6]
-
First Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-(S)-2-Aminooctanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times).
-
Monitoring: Perform a Kaiser test.
-
Second Coupling (if Kaiser test is positive):
-
Repeat step 3.
-
-
Washing: Wash the resin with DMF (3 times) and then DCM (3 times) before proceeding to the next cycle.
-
Capping (if Kaiser test is still positive): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amines.
Protocol 2: Capping of Unreacted Amines
-
Washing: After the final coupling attempt and washing with DMF, wash the resin once with DCM.
-
Capping Reaction: Add a solution of 50/50 DCM/acetic anhydride to the reaction vessel and mix for 10 minutes.[6]
-
Washing: Remove the capping solution by filtration and wash the resin thoroughly with DCM (3 times) and then DMF (3 times).[6]
-
Verification: Perform a Kaiser test to confirm the absence of free amino groups.[6]
Visual Guides
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
Caption: Simplified mechanism of HATU-mediated coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Preventing racemization of (S)-2-Aminooctanoic acid during peptide synthesis
Topic: Preventing Racemization of (S)-2-Aminooctanoic Acid During Peptide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, such as this compound, loses its stereochemical integrity, leading to a mixture of both the (S) and (R) enantiomers.[1] This is a critical issue in peptide synthesis as the biological activity and overall conformation of the final peptide are highly dependent on the specific stereochemistry of each amino acid residue.[2][3]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs during the activation of the carboxylic acid group for peptide bond formation:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate.[2][3] The planarity of this intermediate allows for the loss of stereochemical information at the alpha-carbon.
-
Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the proton from the alpha-carbon of the activated amino acid. This forms a planar enolate intermediate, which can then be protonated from either side, leading to racemization.[4]
Q3: Is this compound particularly susceptible to racemization?
A3: While specific data on this compound is limited, amino acids with long, unbranched alkyl side chains are not typically considered among the most racemization-prone residues like histidine or cysteine.[5] However, the steric bulk of the octyl side chain can slow down the coupling reaction, potentially increasing the lifetime of the activated intermediate and, consequently, the risk of racemization. Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial.
Q4: Which analytical methods are suitable for determining the extent of racemization?
A4: Several analytical techniques can be employed to quantify the diastereomeric purity of a synthesized peptide:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The peptide is typically hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent before analysis on a chiral column.[6][7][8][9] Alternatively, direct analysis of the peptide on a suitable chiral stationary phase can sometimes be achieved.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio of a peptide.[11] This can be achieved by using chiral solvating agents or by observing distinct signals for the different stereoisomers in the NMR spectrum.[12][13]
-
Capillary Electrophoresis (CE): CE with a chiral selector can be a powerful technique for separating and quantifying stereoisomers with high resolution.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant level of the (R)-isomer detected in the final peptide. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization. | Switch to a coupling reagent known for low racemization, such as HATU or COMU. For carbodiimide-based methods (e.g., DIC), always use an additive like HOBt or, preferably, OxymaPure.[2][16] |
| Excessive Base: High concentrations or strong bases can promote direct enolization. | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Use the minimum amount of base required for the reaction.[4] | |
| Prolonged Reaction Time: Longer exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization. | Optimize the reaction time. Use a more efficient coupling reagent to shorten the required time. Consider microwave-assisted peptide synthesis to accelerate the reaction. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid unnecessary heating. | |
| Incomplete coupling of this compound. | Steric Hindrance: The long alkyl side chain of this compound can sterically hinder the coupling reaction. | Use a highly efficient coupling reagent like HATU or COMU.[2] Consider a double coupling protocol. Microwave irradiation can also help overcome steric hindrance. |
| Poor Solvation: Inadequate swelling of the resin or poor solubility of reagents can lead to incomplete reactions. | Use a solvent known for good resin solvation, such as NMP or DMF. For difficult couplings, a mixture of solvents might be beneficial. |
Quantitative Data on Racemization
The following tables provide a summary of the extent of racemization observed with different coupling reagents and additives. While specific data for this compound is not available, the trends observed for other amino acids are generally applicable.
Table 1: Comparison of Racemization Levels for Various Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 5.0% | [2] |
| HATU | 0.5 - 2.0% | [2][3] |
| HCTU | 1.0 - 4.0% | [2] |
| TBTU | 2.0 - 6.0% | [2] |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [2] |
| DIC/HOBt | 0.5 - 2.5% | [2][3] |
| DCC | 10 - 30% | [3] |
Table 2: Effect of Additives on Racemization with DIC
| Additive | Coupling Reagent | % D/L Isomer | Reference(s) |
| None | DIC | High (can exceed 10%) | [3] |
| HOBt | DIC | 14.8% | [16] |
| HOAt | DIC | 5.9% | [16] |
| OxymaPure | DIC | < 5% | [16] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of this compound
This protocol outlines a robust method for incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes.
-
Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-2-Aminooctanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a minimal amount of a sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
If the reaction is incomplete after 2 hours, consider a second coupling with a fresh solution of activated amino acid.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection of the newly added Fmoc-(S)-2-Aminooctanoic acid to continue the peptide synthesis.
-
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol describes a general method for determining the enantiomeric purity of the synthesized peptide after cleavage from the resin.
-
Peptide Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Peptide Hydrolysis:
-
Hydrolyze a small amount of the crude peptide in 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate completely under vacuum.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in a suitable solvent.
-
Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA).
-
-
Chiral HPLC Analysis:
-
Analyze the derivatized amino acid mixture by reverse-phase HPLC using a suitable C18 column.
-
Use a mobile phase gradient of acetonitrile in water with 0.1% TFA.
-
The derivatized (S)- and (R)-2-Aminooctanoic acid will have different retention times, allowing for their separation and quantification.
-
Calculate the percentage of the (R)-isomer from the integrated peak areas.
-
Visualizations
Caption: Primary mechanisms of racemization during peptide synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. | Sigma-Aldrich [merckmillipore.com]
- 8. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 11. Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 13. researchgate.net [researchgate.net]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing (S)-2-Aminooctanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of peptides incorporating the hydrophobic residue, (S)-2-Aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound often exhibit poor solubility?
Peptides incorporating this compound, a non-polar amino acid, often face solubility challenges due to the hydrophobic nature of this residue.[1] The presence of hydrophobic amino acids like this compound can lead to intermolecular hydrophobic interactions, promoting peptide aggregation and reducing solubility in aqueous solutions.[1] Several factors influence peptide solubility, including amino acid composition, peptide length, net charge (isoelectric point, pI), and secondary structure.[1][2][3] Peptides with a high content of hydrophobic residues are particularly prone to low solubility.[4]
Q2: What is the first step I should take when encountering a solubility issue with my peptide?
Before attempting more complex methods, a simple solubility test with a small amount of the peptide is recommended to avoid wasting valuable material.[2][3] The initial solvent of choice should ideally be one that can be easily removed by lyophilization if the peptide needs to be recovered.[3] For most peptides, sterile water is the first solvent to try.[5] If the peptide is predicted to be acidic or basic based on its amino acid sequence, adjusting the pH of the aqueous solution can be a good starting point.[2][5]
Q3: How does pH adjustment improve the solubility of my peptide?
Adjusting the pH of the solution can significantly enhance peptide solubility by altering the net charge of the peptide.[1][3][5] Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net zero charge.[1] By adjusting the pH away from the pI, the peptide molecules will carry a net positive or negative charge, leading to electrostatic repulsion between molecules and preventing aggregation.[1][6] For basic peptides (net positive charge), dissolving in an acidic solution (e.g., 10% acetic acid) is often effective.[2][7] For acidic peptides (net negative charge), a basic solution (e.g., 10% ammonium bicarbonate) can be used.[2][7]
Q4: When should I consider using organic co-solvents?
For highly hydrophobic peptides that remain insoluble in aqueous solutions even after pH adjustment, the use of organic co-solvents is a common strategy.[2] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) can help to disrupt hydrophobic interactions and solubilize the peptide.[2][5] It is crucial to start with a small amount of the organic solvent to dissolve the peptide and then slowly add the aqueous buffer to the desired concentration.[2][8] However, the compatibility of these co-solvents with downstream applications must be considered, as they can interfere with biological assays.[2]
Q5: Are there any chemical modifications I can make to my peptide to permanently improve its solubility?
Yes, several chemical modifications can be incorporated during peptide synthesis to enhance intrinsic solubility:
-
Amino Acid Substitution: Replacing hydrophobic residues, such as this compound, with more hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic acid, Glutamic acid) can significantly improve solubility.[1][3][5]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide, a process known as PEGylation, creates a hydrophilic shield that increases water solubility and can also prolong the peptide's half-life in circulation.[1][3][9]
-
N- and C-Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can in some cases improve solubility by neutralizing charges and reducing the likelihood of aggregation.[5]
-
Incorporation of D-amino acids: Substituting L-amino acids with their D-isomers can disrupt the formation of secondary structures like beta-sheets, which are often associated with aggregation and poor solubility.[1][2][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with peptides containing this compound.
| Problem | Possible Cause | Suggested Solution |
| Peptide does not dissolve in water. | High hydrophobicity due to this compound and other non-polar residues. | 1. Determine the peptide's net charge. Calculate the theoretical pI. 2. For basic peptides (pI > 7): Try dissolving in a small amount of 10-30% acetic acid, then dilute with water.[2][7] 3. For acidic peptides (pI < 7): Try dissolving in a small amount of 10% ammonium bicarbonate or 1-3% ammonia solution, then dilute with water.[2][5][7] |
| Peptide precipitates when diluted with aqueous buffer. | The peptide is aggregating as the concentration of the organic co-solvent decreases. | 1. Add the peptide solution dropwise to the aqueous buffer while gently stirring. This avoids localized high concentrations of the peptide.[8] 2. Increase the final concentration of the organic co-solvent. Note that for most cell-based assays, the final DMSO concentration should be kept below 1%.[2] |
| Peptide remains insoluble even with pH adjustment and co-solvents. | Extreme hydrophobicity and strong intermolecular aggregation forces. | 1. Use stronger organic solvents like pure DMSO, DMF, or trifluoroacetic acid (TFA) for initial dissolution, followed by careful dilution. Caution: TFA is harsh and may not be suitable for all applications.[4][7] 2. Employ physical methods such as gentle heating (<40°C) or sonication to aid dissolution.[2][5][8] 3. Consider peptide re-synthesis with modifications such as adding hydrophilic residues or a solubility-enhancing tag.[1][3] |
| Peptide solution is cloudy or forms a gel. | The peptide is suspended rather than fully dissolved, or it is forming aggregates. | 1. Sonication can help break up small particles and improve solubilization.[8] 2. Centrifuge the solution before use to pellet any undissolved material.[2][5] 3. If gelling occurs, a stronger solvent system is necessary. [8] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
This protocol outlines a systematic approach to solubilizing a peptide with unknown solubility characteristics.
-
Initial Solubility Test in Water:
-
Weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add a small volume of sterile, deionized water (e.g., 100 µL) and gently vortex.
-
Observe for complete dissolution. If the peptide dissolves, it can be further diluted with the desired aqueous buffer.
-
-
pH Adjustment (if insoluble in water):
-
For Basic Peptides: Add 10% acetic acid dropwise until the peptide dissolves.
-
For Acidic Peptides: Add 10% ammonium bicarbonate solution dropwise until the peptide dissolves.
-
Once dissolved, dilute slowly with the final aqueous buffer.
-
-
Use of Organic Co-solvents (if still insoluble):
-
To the undissolved peptide, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while gently vortexing to reach the final desired concentration.
-
Protocol 2: On-Resin N-Terminal Acetylation during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a method to cap the N-terminus of a peptide, which can sometimes aid in solubility.
-
Final Fmoc Deprotection: Following the final amino acid coupling in your SPPS protocol, remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.[10]
-
Acetylation Reaction: Prepare an acetylation solution of 10% acetic anhydride and 5% N,N-Diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and agitate for 30 minutes at room temperature.[10]
-
Washing: Drain the acetylation solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).[10]
-
Confirmation of Capping: Perform a Kaiser test. A negative result (yellow beads) confirms the successful acetylation of the N-terminal amine.[10]
-
Cleavage and Purification: Proceed with the standard cleavage and purification protocols for your peptide.[10]
Visualizing Experimental Workflows
Caption: A stepwise workflow for troubleshooting peptide solubility issues.
Caption: Workflow for on-resin N-terminal acetylation of a synthetic peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. benchchem.com [benchchem.com]
Stability and storage conditions for (S)-2-Aminooctanoic acid
Technical Support Center: (S)-2-Aminooctanoic Acid
This guide provides detailed information on the stability and storage of this compound, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored under the correct conditions. For optimal shelf-life, it should be stored in a tightly sealed container in a dry and cool place.[1] While some suppliers suggest storage at room temperature, others may recommend refrigeration (2-8 °C) or freezing (-20 °C) for long-term stability.[2][3] Always consult the certificate of analysis or safety data sheet (SDS) provided by your specific supplier for their recommendation.
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent, this compound should be stored frozen to prevent degradation. For short-to-medium-term storage (up to 1 year), -20°C is suitable.[4] For long-term storage (up to 2 years), -80°C is recommended.[4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the general stability of this compound?
A3: The compound is chemically stable under standard ambient and recommended storage conditions.[5] It is a solid with a high melting point, indicating good thermal stability.[6] However, like most amino acids, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures over extended periods, or in the presence of strong oxidizing agents.[5]
Q4: Are there any incompatible materials I should avoid?
A4: Yes, you should avoid storing or mixing this compound with strong oxidizing agents, as this can lead to hazardous reactions and degradation of the compound.[5]
Q5: What are the signs that my this compound may have degraded?
A5: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitates (if not due to solubility limits) or a change in color could indicate degradation. For experimental validation, unexpected results, or the appearance of extra peaks in analytical techniques like HPLC or LC-MS would be strong indicators of degradation or impurities.
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Storage of Solid this compound
| Storage Temperature | Duration | Notes |
| Room Temperature | Long-term | Store in a dry, well-ventilated area.[2][5][7] |
| 2 - 8 °C | Long-term | Recommended by some suppliers for enhanced stability. |
| -20 °C | Up to 3 years | Recommended by some suppliers for maximum shelf-life.[3] |
Table 2: Storage of this compound in Solution
| Storage Temperature | Solvent | Duration |
| -20 °C | DMSO or other appropriate solvents | Up to 1 year[4] |
| -80 °C | DMSO or other appropriate solvents | Up to 2 years[4] |
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve.
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
-
Answer: Solubility can be a challenge. First, confirm the solubility data from the supplier or from reliable databases; there can be discrepancies between sources.[3][4] For example, solubility in DMSO has been reported at both 1.6 mg/mL and 16.67 mg/mL.[3][4] If you encounter issues, try the following:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath).
-
Sonication: Use an ultrasonic bath to aid dissolution.[3]
-
pH Adjustment: The compound's solubility is pH-dependent. Adjusting the pH of aqueous solutions towards acidic (e.g., pH 2) or basic conditions can significantly improve solubility.[4][7]
-
Try a Different Solvent: If possible, consider an alternative solvent. The compound has reported solubility in water (approx. 19 mg/mL) and slight solubility in acetic acid.[6][7]
-
Issue 2: My experimental results are inconsistent.
-
Question: I am observing variability in my results between experiments using the same batch of this compound. What could be the cause?
-
Answer: Inconsistent results can stem from issues with compound stability and handling.
-
Stock Solution Degradation: If you are using an older stock solution or one that has undergone multiple freeze-thaw cycles, the compound may have partially degraded. It is recommended to prepare a fresh stock solution from the solid material.
-
Improper Storage: Ensure both the solid compound and the stock solutions are stored at the correct temperatures as outlined in Table 1 and Table 2.
-
Contamination: Ensure that the stock solution has not been contaminated. Use sterile pipette tips and tubes when handling.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes a general method for preparing a stock solution.
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the powder into a sterile, conical tube.[8]
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve the desired concentration.
-
Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, you may use a combination of gentle warming (not to exceed 40°C) and sonication until the solution is clear.[3][4]
-
Storage: Once fully dissolved, aliquot the solution into single-use, cryo-safe vials.
-
Labeling and Freezing: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C.
Visualizations
References
- 1. carlroth.com [carlroth.com]
- 2. chemscene.com [chemscene.com]
- 3. DL-2-AMINOOCTANOIC ACID | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-2-AMINOOCTANOIC ACID CAS#: 644-90-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Peptide Coupling with (S)-2-Aminooctanoic Acid
Welcome to the technical support center for peptide synthesis involving (S)-2-Aminooctanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the incorporation of this hydrophobic, non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions encountered when coupling this compound?
The main challenges arise from its unique structure: a chiral α-carbon and a long, hydrophobic hexyl side chain. The most common side reactions are:
-
Racemization (Epimerization): The loss of stereochemical integrity at the α-carbon, converting the desired S-enantiomer to the R-enantiomer. This can occur during the activation step of the carboxylic acid group.[1][2]
-
Incomplete Coupling: The bulky alkyl side chain can cause steric hindrance, slowing down the reaction rate and leading to incomplete formation of the peptide bond.[3][4]
-
Aggregation: The hydrophobic nature of the side chain promotes inter- and intra-chain aggregation during solid-phase peptide synthesis (SPPS), especially in longer peptides. This can lead to poor solubility, reduced coupling efficiency, and difficult purification.[5][6]
Q2: Why is racemization a significant concern with this compound?
While any chiral amino acid (except glycine) can racemize, the process is influenced by factors like the choice of coupling reagent, base, solvent, and temperature.[7][8] Racemization occurs when the α-proton is abstracted, often via an oxazolone intermediate, leading to a loss of stereopurity.[2][8] The resulting diastereomeric peptide impurities can be difficult to separate and may significantly alter the biological activity of the final product.[1]
Q3: How does the hydrophobic side chain of this compound affect peptide synthesis?
The long, non-polar side chain significantly decreases the peptide's solubility in common synthesis solvents like Dimethylformamide (DMF).[6][9][10] This can cause the growing peptide chain to precipitate or aggregate on the solid-phase support, blocking reactive sites and preventing further elongation.[6] Consequently, this leads to lower yields and the formation of deletion sequences. After cleavage from the resin, the final peptide may also be challenging to dissolve in aqueous buffers, complicating purification and subsequent assays.[5]
Q4: Which coupling reagents are recommended to minimize side reactions for this amino acid?
For sterically hindered and racemization-prone amino acids, high-reactivity onium salts (uronium/aminium/imonium and phosphonium salts) are generally preferred over standard carbodiimides.
-
Low Racemization: Reagents like HATU, HCTU, and COMU, especially when used with additives like HOAt or OxymaPure, are highly effective at suppressing racemization.[3][7] DEPBT is also noted for its remarkable resistance to racemization, particularly for sensitive residues.[8]
-
High Reactivity: For difficult, sterically hindered couplings, potent reagents such as HATU and COMU can improve reaction rates and yields.[3][11] In some cases, using carbodiimides (like DIC) with additives that suppress racemization, such as CuCl₂, can also be effective.[12][13]
Troubleshooting Guide
Problem 1: Low coupling efficiency or detection of deletion sequences.
-
Potential Cause: Steric hindrance from the bulky hexyl side chain is physically obstructing the formation of the peptide bond.[3]
-
Potential Cause: On-resin aggregation of the hydrophobic peptide is preventing access to the N-terminal amine.[6]
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. Onium salts like HATU, HBTU, or COMU are generally more effective than carbodiimides for hindered couplings.[3][11]
-
Increase Reaction Time and Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight) and consider increasing the temperature. Microwave-assisted synthesis can be particularly effective, though temperature must be carefully controlled to limit racemization.[14][15]
-
Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic agents like LiCl or DMSO to the solvent to disrupt aggregation and improve solvation of the growing peptide chain.[14][15]
-
Incorporate Structure-Disrupting Elements: If the sequence allows, the use of pseudoproline dipeptides or backbone protection (e.g., 2-hydroxy-4-methoxybenzyl group) near the difficult coupling site can disrupt secondary structure formation and prevent aggregation.[14]
-
Problem 2: Detection of a diastereomeric impurity in the final product.
-
Potential Cause: Racemization of the this compound residue during the carboxyl group activation step.[2] This is often exacerbated by the choice of base and prolonged activation times.[3][7]
-
Solutions:
-
Select a Low-Racemization Additive: When using carbodiimide or onium salt reagents, always include an additive. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are generally more effective at suppressing racemization than HOBt.[3][7]
-
Optimize the Base: The strength and steric hindrance of the base are critical. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of the more common and stronger base DIPEA.[7][16]
-
Use a Racemization-Suppressing Reagent System: Consider using a carbodiimide (DIC) in combination with both an additive (like HOBt) and CuCl₂ ions, a system shown to significantly reduce epimerization.[12][13]
-
Avoid Pre-activation: Minimize the time the amino acid exists in its activated state before the coupling reaction begins. Adding the coupling reagent directly to the mixture of the amino acid and the resin-bound amine (in-situ activation) can reduce the opportunity for racemization.
-
Problem 3: The cleaved peptide is insoluble in standard purification solvents.
-
Potential Cause: The high proportion of hydrophobic residues, including 2-aminooctanoic acid, makes the peptide poorly soluble in aqueous solutions.[5][9]
-
Solutions:
-
Start with Organic Solvents: Attempt to dissolve a small amount of the crude peptide in an organic solvent like DMSO, DMF, or acetonitrile (ACN).[10]
-
Gradual Addition of Aqueous Buffer: Once dissolved in a minimal amount of organic solvent, slowly add the desired aqueous buffer (e.g., water with 0.1% TFA for reverse-phase HPLC) to the solution. If the peptide begins to precipitate, add more organic solvent.[10]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH away from the pI by adding a small amount of acid (for basic peptides) or base (for acidic peptides) can improve solubility.[9]
-
Use Sonication: Sonication can help break up aggregates and improve the dissolution of the peptide.[9]
-
Data Summary
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Level | Notes |
| DIC/DCC | None | DIPEA | High | Carbodiimides without additives are prone to causing racemization.[13] |
| DIC | HOBt | DIPEA | Moderate | HOBt is a classic additive that reduces racemization.[13] |
| DIC | HOAt/Oxyma | DIPEA | Low | HOAt and Oxyma are superior to HOBt in suppressing racemization.[3][7] |
| DIC | HOBt + CuCl₂ | NMM | Very Low | The addition of copper (II) salts can virtually eliminate racemization.[12][13] |
| HATU/HBTU | - | DIPEA | Low-Moderate | Generally low racemization, but can be significant for sensitive residues like His or Cys.[17] |
| HATU | HOAt | Collidine | Very Low | The combination of a potent reagent, a superior additive, and a hindered base is highly effective.[16] |
| COMU | - | DIPEA | Low | Considered a highly efficient, low-racemization coupling reagent.[3] |
Data synthesized from multiple sources to provide a comparative overview.[3][7][12][13][17] Actual levels can vary based on the specific amino acid, solvent, and reaction conditions.
Table 2: Effect of Solvent System on Coupling Yield for a Hydrophobic Peptide
| Solvent System | Typical Crude Purity/Yield | Rationale |
| 100% DMF | Moderate to Low | Can fail to adequately solvate aggregating hydrophobic peptides, leading to incomplete reactions.[15] |
| 100% NMP | High | NMP is less polar than DMF and often superior at preventing on-resin aggregation of hydrophobic sequences.[15] |
| DMF with 1M LiCl | Improved | Chaotropic salts disrupt hydrogen bonding and secondary structures that cause aggregation.[14] |
| DMF/DMSO (1:1) | Improved | Adding DMSO can improve the solvation of difficult sequences.[14] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU/Collidine
This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization for the sterically hindered this compound.
-
Resin Preparation: Following the standard Fmoc-deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x), followed by a final DMF wash (3x).
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-(S)-2-Aminooctanoic acid (4 eq.) and HATU (3.9 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/HATU solution to the reaction vessel containing the resin. Immediately add 2,4,6-Collidine (8 eq.) to the vessel.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The extended time helps overcome steric hindrance.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines and a complete reaction.[11] If the test is positive after 4 hours, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization via Marfey's Method
This protocol allows for the precise quantification of the D-enantiomer (epimer) in the synthesized peptide.[7]
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide (approx. 100-200 µg) in a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.
-
After hydrolysis, cool the sample and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
-
Derivatization:
-
Re-dissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.
-
Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to maintain an alkaline pH.
-
Incubate the reaction at 40°C for 1 hour.
-
-
Analysis:
-
Quench the reaction by adding 10 µL of 2 M HCl.
-
Evaporate the sample to dryness and re-dissolve in the mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC. The L-FDAA derivatives of the L- and D-amino acids are diastereomers and will separate into two distinct peaks.
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Visual Guides
Caption: Troubleshooting workflow for low coupling yield.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Factors influencing the choice of coupling strategy.
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Deprotection Steps for (S)-2-Aminooctanoic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of (S)-2-Aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amine and carboxylic acid functionalities of this compound?
A1: For the α-amino group, the most common protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[1][] For the carboxylic acid, benzyl (Bn) or other alkyl esters are frequently used. The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal protection where one group can be removed without affecting another.[3][4]
Q2: What is the principle of orthogonal protection and why is it important?
A2: Orthogonal protection is a strategy that uses multiple classes of protecting groups in a synthesis, where each class can be removed by a specific chemical reaction without affecting the others.[3][5] This is critical for the controlled, stepwise synthesis of complex molecules like peptides, allowing for selective deprotection of specific functional groups.[3][4]
Q3: Which deprotection method is generally the cleanest?
A3: Catalytic hydrogenation for Cbz and benzyl ester deprotection is often considered one of the cleanest methods because the byproducts, such as toluene and carbon dioxide, are volatile and easily removed.[6] However, its suitability depends on the absence of other reducible functional groups in the molecule.
Troubleshooting Deprotection Reactions
This section addresses specific issues that may arise during the deprotection of this compound.
Amine Deprotection
Issue 1: Incomplete or Slow Boc Deprotection
-
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[7] The presence of water can also reduce the effective acidity of trifluoroacetic acid (TFA).[7]
-
Steric Hindrance: The bulky nature of the octyl side chain in this compound might sterically hinder the approach of the acid to the Boc group.[7]
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.[7]
-
-
Solutions:
-
Increase the concentration of the acid (e.g., use a higher percentage of TFA in dichloromethane).
-
Consider using a stronger acidic system, such as HCl in dioxane.[8]
-
Prolong the reaction time and monitor progress using TLC or LC-MS.[9]
-
Gentle heating can be applied, but care must be taken to avoid side reactions.[7]
-
Issue 2: Side Reactions During Boc Deprotection (t-Butylation)
-
Possible Cause: The reactive tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic functional groups.[9]
-
Solutions:
-
Use scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.[9] A standard mixture is 95:2.5:2.5 TFA/TIS/H₂O.
-
Issue 3: Incomplete Cbz Deprotection by Catalytic Hydrogenation
-
Possible Causes:
-
Solutions:
-
Ensure the starting material and solvents are free from sulfur-containing impurities.
-
Use a fresh, high-quality catalyst.
-
Increase the hydrogen pressure.
-
If catalyst poisoning is suspected, consider alternative deprotection methods like using HBr in acetic acid or Lewis acids.[10]
-
Issue 4: Incomplete Fmoc Deprotection
-
Possible Causes:
-
Aggregation: The hydrophobic octyl side chain can contribute to peptide aggregation on a solid support, hindering the access of the deprotecting agent (piperidine).
-
Steric Hindrance: Similar to Boc deprotection, the bulky side chain might slow down the reaction.
-
-
Solutions:
-
Use a higher concentration of piperidine (e.g., up to 50%) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Increase the deprotection time and/or temperature.
-
In solid-phase synthesis, using solvents known to disrupt secondary structures, such as a mixture of DCM/DMF/NMP, can be beneficial.
-
Carboxylic Acid Deprotection
Issue 5: Incomplete Benzyl Ester Deprotection by Catalysis
-
Possible Causes and Solutions: These are similar to those for Cbz deprotection (Issue 3), including catalyst poisoning, poor catalyst quality, and insufficient hydrogen pressure. Ensure the absence of catalyst poisons and use a fresh, active catalyst under adequate hydrogen pressure.[6]
Issue 6: Side Reactions During Acidic Cleavage of Benzyl Esters
-
Possible Cause: The benzyl cation generated during strong acid cleavage (e.g., with HF or TFMSA) can cause alkylation of nucleophilic side chains.[11]
-
Solution: Use scavengers like anisole to trap the benzyl cation.[11]
Quantitative Data Summary
Table 1: Comparison of Common Amine Protecting Groups and Deprotection Conditions.
| Protecting Group | Deprotection Reagent | Typical Conditions | Key Considerations |
|---|---|---|---|
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 0°C to RT, 30 min - 2 h | Prone to t-butylation side reactions; requires scavengers.[7][9] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane, 0°C to RT, 1-4 h | Can be milder than TFA for some acid-sensitive esters.[12] | |
| Cbz | H₂/Pd-C | 1 atm H₂, 10% Pd/C, RT, 1-16 h | Catalyst can be poisoned by sulfur.[6] Not suitable for molecules with other reducible groups. |
| HBr/Acetic Acid | 33% HBr in Acetic Acid, RT, 1-4 h | Harsh conditions, can affect other acid-labile groups.[10] |
| Fmoc | Piperidine | 20% Piperidine in DMF, RT, 5-20 min | Base-labile; orthogonal to Boc and Cbz.[3][13] Can lead to aspartimide formation with aspartic acid residues.[14] |
Table 2: Comparison of Common Carboxyl Protecting Groups and Deprotection Conditions.
| Protecting Group | Deprotection Reagent | Typical Conditions | Key Considerations |
|---|---|---|---|
| Benzyl (Bn) Ester | H₂/Pd-C | 1 atm H₂, 10% Pd/C, RT, 1-16 h | Same considerations as Cbz deprotection.[6][15] |
| Strong Acid (HF, TFMSA) | HF or TFMSA, 0°C, 1 h | Extremely hazardous; requires specialized equipment.[11] Can cause side reactions.[11] | |
| Methyl/Ethyl Ester | Saponification (e.g., NaOH) | 1M NaOH in MeOH/H₂O, RT | Base-labile; risk of racemization.[11] |
| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | 50-95% TFA in DCM, RT | Cleaved under similar conditions to Boc group.[11] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected this compound derivative in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[7] If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[9]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation
-
Dissolve the Cbz-protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or at a specified pressure).
-
Stir the reaction mixture vigorously at room temperature for 1-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Fmoc Deprotection using Piperidine/DMF
-
Treat the Fmoc-protected this compound derivative (often resin-bound in SPPS) with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3]
-
Agitate the mixture at room temperature for 5-20 minutes.[3]
-
Filter and wash the product (or resin) thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.[3]
Visualizations
Caption: General workflows for amine and carboxyl deprotection.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzyl Esters [organic-chemistry.org]
Technical Support Center: Purification of (S)-2-Aminooctanoic Acid-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides containing the non-natural amino acid (S)-2-Aminooctanoic acid (Aoa). The long alkyl chain of Aoa significantly increases peptide hydrophobicity, leading to specific purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing peptide insoluble in standard aqueous buffers?
A1: The insolubility of your peptide is likely due to the highly hydrophobic nature of the this compound residue. Peptides with a high proportion of non-polar amino acids often have limited solubility in water-based solutions.[1][2] This hydrophobicity drives the peptide to aggregate, reducing product yield and complicating formulation.[1] The length of the peptide and its net charge at a given pH also significantly influence solubility.[1][3]
Q2: What is the best initial strategy for dissolving my hydrophobic peptide?
A2: For highly hydrophobic peptides, such as those containing this compound, starting with a small amount of an organic solvent is recommended.[2] Dimethyl sulfoxide (DMSO) is a common choice, followed by the stepwise addition of an aqueous buffer.[3][4] If the peptide has a net positive charge, dissolving it in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility by protonating basic residues.[3][5] Conversely, for negatively charged peptides, a basic buffer like 10% ammonium bicarbonate may be effective.[3]
Q3: My peptide precipitates when I dilute the organic solvent with my aqueous mobile phase for HPLC. How can I prevent this?
A3: This is a common issue with hydrophobic peptides.[6] To prevent precipitation, try dissolving the peptide in the initial mobile phase composition you will use for your HPLC run.[7] Alternatively, you can try a different organic solvent that is miscible with your mobile phase but offers better solubility for your peptide, such as isopropanol or methanol.[3] It is also crucial to add the aqueous solution to the dissolved peptide solution slowly and with gentle mixing to avoid localized high concentrations that can lead to precipitation.
Q4: I am observing poor peak shape (tailing or fronting) during RP-HPLC purification. What are the likely causes and solutions?
A4: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the sample and mobile phase.
-
Peak Tailing: This can occur if the basic amino groups in your peptide interact with residual silanol groups on the silica-based column.[7] Using an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) can act as an ion-pairing agent to minimize these interactions and improve peak shape.[7][8]
-
Peak Fronting: This is often a sign of sample overload or injecting the sample in a solvent that is stronger (i.e., has a higher organic content) than the initial mobile phase.[7] To address this, reduce the amount of sample injected or ensure the sample is dissolved in the starting mobile phase.[7]
Q5: How can I improve the resolution and separation of my this compound-containing peptide from closely eluting impurities?
A5: Optimizing the HPLC method is key to improving resolution. Consider the following:
-
Gradient Slope: For peptides, a shallower gradient (e.g., a 1% increase in organic solvent per minute) often provides better separation.[8][9]
-
Organic Solvent: While acetonitrile is common, switching to or blending with other organic solvents like n-propanol or ethanol can alter selectivity and improve resolution for hydrophobic peptides.[5][10]
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A C8 or a phenyl-hexyl column may offer different selectivity. For very hydrophobic peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, where you start with a high organic concentration and gradient towards a more aqueous mobile phase.[5][9]
-
Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and speeding up mass transfer.[11]
Troubleshooting Guides
Problem 1: Low Peptide Recovery After Purification
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Incorporate organic solvents (e.g., acetonitrile, isopropanol) in the sample solvent. Sonication can help break up aggregates, but use with caution to avoid peptide degradation.[3][4] |
| Precipitation on Column | Ensure the peptide is fully dissolved in the initial mobile phase before injection. A lower sample concentration may be necessary. |
| Irreversible Adsorption | The high hydrophobicity may cause strong binding to the C18 stationary phase. Try a less retentive column (e.g., C8 or C4) or a different mobile phase modifier. |
| Sample Breakthrough | This can happen if the dissolution solvent is too strong, preventing the peptide from binding to the column initially.[12] Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. |
Problem 2: Peptide Aggregation During Lyophilization
| Possible Cause | Recommended Solution |
| High Peptide Concentration | Lyophilize more dilute peptide fractions. While this increases the volume to be lyophilized, it can reduce aggregation. |
| Removal of Organic Solvent | The removal of organic solvents like acetonitrile during lyophilization can lead to the aggregation of hydrophobic peptides as they are forced into an increasingly aqueous environment. |
| pH at Isoelectric Point (pI) | If the pH of the solution is close to the peptide's pI, its net charge will be neutral, minimizing repulsion and promoting aggregation.[1] Ensure the pH of the pooled fractions is adjusted away from the pI before lyophilization. |
Experimental Protocols
Protocol 1: General Solubilization Protocol for this compound-Containing Peptides
-
Initial Dissolution: Weigh a small amount of the lyophilized peptide and add a minimal volume of 100% DMSO. Gently vortex until the peptide is fully dissolved.[4]
-
Dilution: Slowly add your desired aqueous buffer (e.g., sterile water with 0.1% TFA) to the dissolved peptide solution in a drop-wise manner while gently vortexing.[4]
-
Observation: Continuously monitor for any signs of precipitation. If the solution becomes cloudy, the peptide's solubility limit in that final buffer composition has been exceeded.[4]
-
Sonication (Optional): If some precipitate remains, sonicate the solution in a water bath for short intervals. Be cautious of overheating, which can degrade the peptide.[3]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[3]
Protocol 2: RP-HPLC Method Development for Hydrophobic Peptides
-
Column: Start with a standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Initial Gradient: Run a broad scouting gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of your peptide.
-
Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution point of your peptide. For example, if the peptide eluted at 50% B, you could run a gradient of 30% to 70% B over 40 minutes.[9]
-
Flow Rate: A typical flow rate for an analytical column is 1 mL/min.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Scale-Up: Once the separation is optimized on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase.
Data Presentation
Table 1: Troubleshooting Common RP-HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| No Peak Elutes | Peptide is too hydrophobic and irreversibly bound to the column. | Use a less hydrophobic column (C8, C4), increase the final concentration of organic solvent, or try a different organic solvent like n-propanol. |
| Broad Peaks | Secondary interactions, slow mass transfer, or column degradation. | Add 0.1% TFA to the mobile phase, increase column temperature, or use a new column. |
| Split Peaks | Peptide exists in multiple conformations, or the column is fouled. | Try a different mobile phase or temperature. Flush the column with a strong solvent. |
| Variable Retention Times | Inconsistent mobile phase preparation, temperature fluctuations, or insufficient column equilibration.[7] | Prepare fresh mobile phase daily, use a column oven, and ensure the column is equilibrated with the starting conditions before each injection.[7] |
Visualizations
Caption: Workflow for the purification of this compound peptides.
Caption: Troubleshooting decision tree for peptide purification challenges.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. nestgrp.com [nestgrp.com]
- 11. Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth [mdpi.com]
- 12. biotage.com [biotage.com]
Validation & Comparative
Comparative Guide to Determining the Enantiomeric Excess of (S)-2-Aminooctanoic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules like (S)-2-Aminooctanoic acid. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several robust methods are available for determining the enantiomeric excess of amino acids. The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, availability of instrumentation, and whether derivatization of the analyte is acceptable. The following table summarizes the key performance aspects of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
| Method | Principle | Sample Preparation | Typical Run Time | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Often requires no derivatization for amino acids.[1][2] | 15-40 minutes | Direct analysis of underivatized amino acids is possible[1][2], High resolution and robustness.[1] | Chiral columns can be expensive.[1] |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Derivatization to volatile esters is typically required.[3][4] | 20-60 minutes | High sensitivity (pg level) and resolution, especially with 2D GC.[3] | Derivatization adds a step and potential for racemization or impurities.[2] |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.[5][6] | Formation of diastereomeric complexes in situ in the NMR tube.[6] | 5-20 minutes per sample | Rapid analysis, provides structural information. | Lower sensitivity compared to chromatographic methods, requires pure chiral reagents.[1] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often in the presence of a chiral selector in the buffer.[7][8] | Can involve derivatization for detection or improved separation.[9] | 5-30 minutes | High separation efficiency, small sample volume required.[7] | Can have lower concentration sensitivity compared to HPLC and GC unless coupled with preconcentration techniques.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for amino acid analysis and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the differential interaction of the (S)- and (R)-enantiomers of 2-Aminooctanoic acid with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or CROWNPAK CR(+) (chiral crown ether-based CSP) are suitable choices.[2][10][11]
Reagents:
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Perchloric acid solution (0.05%) (for crown ether columns)[10][11]
-
This compound sample
-
Racemic 2-Aminooctanoic acid standard
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Prepare a solution of the racemic standard for system suitability testing.
-
Chromatographic Conditions (Teicoplanin Column Example):
-
Mobile Phase: A mixture of methanol and water, with a small percentage of an acidic or basic modifier to optimize separation. A typical starting point could be 80:20 Methanol:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or MS detection.
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the this compound sample.
-
Integrate the peak areas for the (S) and any detected (R) enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chiral Gas Chromatography (GC)
Principle: The amino acid enantiomers are first converted into volatile derivatives, which are then separated on a chiral GC column. The area of the peaks corresponding to the derivatives of the (S) and (R) enantiomers are used to calculate the enantiomeric excess.[3]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Chirasil-L-Val.[12]
Reagents:
-
This compound sample
-
Derivatizing agents: e.g., Trifluoroacetic anhydride (TFAA) and 2-propanol, or Heptafluorobutyl chloroformate (HFBCF).[3][13]
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Derivatization (N-trifluoroacetyl-O-isopropyl ester example):
-
Dry the amino acid sample thoroughly.
-
Add 1 mL of 3M HCl in 2-propanol and heat at 100°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 0.5 mL of dichloromethane and 0.2 mL of TFAA. Heat at 100°C for 15 minutes.
-
Evaporate the excess reagent and redissolve the residue in a known volume of solvent for injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C
-
-
Analysis and Calculation: Follow the same analysis and calculation steps as described for HPLC.
NMR Spectroscopy
Principle: A chiral derivatizing agent is added to the amino acid sample to form diastereomers in situ. Since diastereomers have different physical properties, they will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[5][6]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]
Reagents:
-
This compound sample
-
Chiral Derivatizing Agent: e.g., (R)-1,1'-bi-2-naphthol ((R)-BINOL) and 2-formylphenylboronic acid (2-FPBA).[6][14]
-
Deuterated NMR solvent (e.g., CDCl3).
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl3.
-
Add 1.1 equivalents of (R)-BINOL and 1.1 equivalents of 2-FPBA. The formation of the diastereomeric complexes is typically rapid at room temperature.[6]
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Analysis:
-
Identify the distinct signals corresponding to the two diastereomers. Protons close to the chiral center are often the most informative.
-
Integrate the signals for each diastereomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Integraldiastereomer 1 - Integraldiastereomer 2) / (Integraldiastereomer 1 + Integraldiastereomer 2) ] x 100
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for determining the enantiomeric excess of this compound.
Caption: Generalized workflow for ee determination.
The logical flow for selecting an appropriate analytical method is outlined in the diagram below.
Caption: Decision tree for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. britz.mcmaster.ca [britz.mcmaster.ca]
- 8. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of amino acid enantiomers in single cells by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to the Antimicrobial Activity of (S)-2-Aminooctanoic Acid-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents. One promising strategy involves the modification of existing antimicrobial peptides (AMPs) to enhance their efficacy. This guide provides a comprehensive validation of the antimicrobial activity of (S)-2-Aminooctanoic acid-modified peptides, specifically focusing on a lactoferricin B derivative. Through a detailed comparison with its unmodified counterpart and conventional antibiotics, supported by experimental data and protocols, this document serves as a valuable resource for researchers in the field of antimicrobial drug discovery.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound-modified peptides was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for the modified peptides and compared with the unmodified parent peptide and standard antibiotics.
Modification of the lactoferricin B-derived peptide with this compound resulted in a significant enhancement of its antimicrobial activity, with up to a 16-fold improvement observed.[1] Notably, the position of the modification plays a crucial role in the peptide's efficacy. C-terminal modification consistently resulted in lower MIC values compared to N-terminal modification.[1]
The C-terminally modified peptide demonstrated potent activity against a range of bacteria, including Escherichia coli, Bacillus subtilis, Salmonella typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus.[1] In the case of S. aureus, the C-terminally modified peptide was the only variant that achieved complete inhibition of bacterial growth.[1]
| Antimicrobial Agent | MIC (µg/mL) | ||||
| E. coli | B. subtilis | S. typhimurium | P. aeruginosa | S. aureus | |
| This compound-modified Peptide (C-terminal) | 25 | 50[1] | 100[1] | 200[1] | 400[1] |
| Unmodified Lactoferricin B Peptide Derivative | >400 | >400 | >400 | >400 | >400 |
| Ciprofloxacin | 0.007-32.0[2] | 0.125[3] | 0.007-32.0 | 2 to >64[4] | 0.125-1[5] |
| Gentamicin | 0.03-128 | 0.5-4 | 32 | 4 to >64[4] | 0.125-1 |
| Ampicillin | 2-8 | 0.015-0.125 | 2-8 | >512[6] | 0.125-0.5 |
Experimental Protocols
Synthesis of this compound-Modified Peptides
The synthesis of this compound-modified peptides is achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.
1. Resin Preparation:
-
A suitable resin, such as Rink Amide resin for C-terminal amides, is swelled in a non-polar solvent like Dichloromethane (DCM), followed by a polar solvent like N,N-Dimethylformamide (DMF).
2. N-terminal Modification (Acylation):
-
Prior to cleaving the final peptide from the resin, the N-terminus can be acylated.
-
A solution of 10% acetic anhydride in DMF is added to the resin.[7]
-
The reaction is allowed to proceed for 20 minutes and is repeated to ensure complete capping of the N-terminus.[7]
3. C-terminal Modification:
-
For C-terminal modification, the peptide is first synthesized on the solid support.
-
The C-terminal carboxyl group is then activated, often using a coupling reagent.
-
The this compound is then coupled to the activated C-terminus.
4. Cleavage and Deprotection:
-
The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid, is used. Common scavengers like water and triisopropylsilane (TIS) are included to prevent side reactions.
-
The peptide is then precipitated from the cleavage solution using cold diethyl ether.
5. Purification:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized peptides is quantified by determining the MIC using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
The test bacteria are cultured in a suitable broth medium to the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Dilutions:
-
A stock solution of the peptide is prepared and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.
-
A positive control (bacteria and broth without peptide) and a negative control (broth only) are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Visualizing the Process and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
The modification of antimicrobial peptides with fatty acids like this compound represents a viable strategy to enhance their therapeutic potential. The data presented in this guide demonstrates the superior activity of these modified peptides compared to their parent molecule and highlights their potential as alternatives to conventional antibiotics. Further investigation into their in vivo efficacy and safety profiles is warranted to fully realize their clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The Structure of ampG Gene in Pseudomonas aeruginosa and Its Effect on Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers of 2-aminooctanoic acid, (S)-2-Aminooctanoic acid and (R)-2-Aminooctanoic acid. The primary focus of available research has been on the incorporation of these chiral molecules into antimicrobial peptides (AMPs) to enhance their therapeutic properties. While data on the (S)-enantiomer is more prevalent, this guide consolidates the existing findings to offer a comparative perspective.
Enhancement of Antimicrobial Activity
This compound has been successfully utilized to modify a lactoferricin B-derived antimicrobial peptide, resulting in a significant enhancement of its antibacterial activity.[1][2] The conjugation of this unnatural fatty amino acid to the peptide improved its efficacy by up to 16-fold.[1][2] Studies have shown that C-terminal modification of the peptide with this compound resulted in lower minimal inhibitory concentrations (MICs) compared to N-terminal modification.[2]
Quantitative Data Summary
The following table summarizes the minimal inhibitory concentrations (MIC) of a lactoferricin B-derived peptide C-terminally modified with this compound against various bacterial strains.[2]
| Bacterial Strain | Unmodified Peptide MIC (μg/mL) | C-Terminally Modified Peptide with this compound MIC (μg/mL) |
| Escherichia coli | >500 | 25 |
| Bacillus subtilis | >500 | 50 |
| Salmonella typhimurium | >500 | 100 |
| Pseudomonas aeruginosa | >500 | 200 |
| Staphylococcus aureus | >500 | 400 |
Experimental Protocols
Biocatalytic Production of this compound
The enantiomerically pure this compound (>98% enantiomeric excess) was produced using a transaminase from Chromobacterium violaceum.[1] The conversion efficiency of this biocatalytic process ranged from 52% to 80%, depending on the ratio of the amino group donor to the acceptor.[1]
Peptide Modification with this compound
The purified this compound was conjugated to a lactoferricin B-derived antimicrobial peptide.[1][2] Both N-terminal and C-terminal modifications were performed to assess the impact on antimicrobial activity.[2] Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for the incorporation of fatty acids like 2-aminooctanoic acid. This typically involves the activation of the carboxylic acid group of the fatty acid and its subsequent coupling to the free amino group of the peptide (either at the N-terminus or on the side chain of an amino acid like lysine).
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the modified and unmodified peptides was determined using the broth microdilution method to establish the Minimal Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase. The culture was then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Preparation of Peptide Solutions: The peptides were dissolved in a suitable solvent (e.g., sterile water or a small amount of DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well of the microtiter plate containing the serially diluted peptides. The plates were then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC was determined as the lowest concentration of the peptide that completely inhibited the visible growth of the bacteria.
Workflow and Methodological Overview
The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial peptides modified with 2-aminooctanoic acid enantiomers.
Caption: Workflow for comparing antimicrobial peptides modified with (S)- and (R)-2-aminooctanoic acid.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by either (S)- or (R)-2-aminooctanoic acid. The primary mechanism of action for the antimicrobial peptides they modify is generally considered to be membrane disruption of the target pathogens.
Conclusion
The available evidence strongly supports the use of this compound as a valuable tool for enhancing the antimicrobial activity of peptides. The significant reduction in MIC values against a range of pathogenic bacteria highlights its potential in the development of novel anti-infective agents. Further research is warranted to directly compare the biological activities of (S)- and (R)-2-Aminooctanoic acid, both as standalone molecules and as components of modified peptides. Such studies would provide a more complete understanding of the role of chirality in the biological function of this interesting amino acid and could guide the rational design of more potent and selective therapeutic agents.
References
A Comparative Guide to the Cytotoxicity of Peptides Modified with (S)-2-Aminooctanoic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as (S)-2-Aminooctanoic acid, into peptide structures represents a promising strategy in the development of novel therapeutics with enhanced biological activity and stability. This guide provides an objective comparison of the cytotoxic performance of peptides functionalized with fatty acids, serving as a surrogate for this compound modifications, against various cancer cell lines. The data presented is supported by established experimental protocols for cytotoxicity assessment.
Comparative Cytotoxicity Data
The modification of peptides with fatty acids, a process known as lipidation, has been shown to significantly influence their cytotoxic activity. This is often attributed to increased hydrophobicity, which can enhance the peptide's interaction with and disruption of the cell membrane. The length of the fatty acid chain is a critical determinant of this effect.
Below is a summary of the cytotoxic activity of various fatty acid-modified peptides against different cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition in vitro.
| Peptide/Lipopeptide | Fatty Acid Chain Length | Cell Line | IC50 (µM) | Reference |
| Lycosin-I | Unmodified | A549 (Lung Carcinoma) | ~11-26 | [1] |
| L-C12-Lycosin-I | C12 (Dodecanoic acid) | A549 (Lung Carcinoma) | 1.7-2.8 | [1] |
| Lycosin-I | Unmodified | U87 (Glioblastoma) | ~11-26 | [1] |
| L-C12-Lycosin-I | C12 (Dodecanoic acid) | U87 (Glioblastoma) | 1.7-2.8 | [1] |
| Lycosin-I | Unmodified | HeLa (Cervical Cancer) | ~11-26 | [1] |
| L-C12-Lycosin-I | C12 (Dodecanoic acid) | HeLa (Cervical Cancer) | 1.7-2.8 | [1] |
| Lycosin-I | Unmodified | MCF-7 (Breast Cancer) | ~11-26 | [1] |
| L-C12-Lycosin-I | C12 (Dodecanoic acid) | MCF-7 (Breast Cancer) | 1.7-2.8 | [1] |
| Lycosin-I | Unmodified | SW620 (Colorectal Carcinoma) | ~11-26 | [1] |
| L-C12-Lycosin-I | C12 (Dodecanoic acid) | SW620 (Colorectal Carcinoma) | 1.7-2.8 | [1] |
| Lycosin-I | Unmodified | PC-3 (Prostate Cancer) | ~11-26 | [1] |
| L-C12-Lycosin-I | C12 (Dodecanoic acid) | PC-3 (Prostate Cancer) | 1.7-2.8 | [1] |
| LVTX-9 | Unmodified | Murine Melanoma | 59.2 ± 19.8 | [2] |
| LVTX-9-C12 | C12 | Murine Melanoma | Data not specified | [2] |
| LVTX-9-C14 | C14 | Murine Melanoma | Data not specified | [2] |
| LVTX-9-C16 | C16 | Murine Melanoma | Data not specified | [2] |
| LVTX-9-C18 | C18 | Murine Melanoma | Strongest cytotoxicity | [2] |
| LVTX-9-C20 | C20 | Murine Melanoma | Data not specified | [2] |
| Figainin 1 (F1) | Unmodified | MCF-7 (Breast Cancer) | >10 µM | [3] |
| A-10 (F1 derivative) | C10 (Decanoic acid) | MCF-7 (Breast Cancer) | <10 µM | [3] |
| Figainin 1 (F1) | Unmodified | K562 (Leukemia) | >10 µM | [3] |
| A-10 (F1 derivative) | C10 (Decanoic acid) | K562 (Leukemia) | <10 µM | [3] |
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for the evaluation of novel peptide-based drug candidates. The following are detailed protocols for two common cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Cell culture medium (serum-free for the assay)[6]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment and incubate for 24 hours to allow for cell adhesion.[4]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test peptides. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6][7]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test peptides in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[10] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Solution Addition: Add 50 µL of the Stop Solution to each well to terminate the enzymatic reaction.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10] The amount of LDH released is proportional to the number of damaged cells.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in cytotoxicity assessment, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in peptide-induced cell death.
Caption: A generalized workflow for assessing peptide cytotoxicity.
Many cytotoxic peptides induce cell death through apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism initiated by these peptides.
Caption: The intrinsic pathway of apoptosis induced by cytotoxic peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fatty Acid Modification of the Anticancer Peptide LVTX-9 to Enhance Its Cytotoxicity against Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Comparative analysis of N-terminal versus C-terminal lipidation with (S)-2-Aminooctanoic acid
A Comparative Analysis of N-Terminal versus C-Terminal Lipidation with (S)-2-Aminooctanoic Acid in Peptide Drug Development
The strategic placement of lipid moieties on peptide scaffolds is a critical determinant of their therapeutic efficacy. This guide provides a comparative analysis of N-terminal versus C-terminal lipidation of peptides with this compound (2-AOA), a non-standard amino acid that introduces a C8 lipid chain. This modification enhances the hydrophobicity of peptides, which can significantly influence their interaction with cell membranes and overall biological activity.[1][2] This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize peptide-based therapeutics.
Performance Comparison: N-Terminal vs. C-Terminal 2-AOA Lipidation
The choice of lipidation terminus has a profound impact on the biological activity of peptides. Experimental data on a lactoferricin B-derived antimicrobial peptide (AMP) demonstrates that C-terminal conjugation with 2-AOA results in superior antimicrobial potency compared to N-terminal modification.[1]
| Parameter | N-Terminal Lipidation | C-Terminal Lipidation | Reference |
| Antimicrobial Activity (MIC in µg/mL) | [1] | ||
| Against Staphylococcus aureus | 128 | 32 | [1] |
| Against Escherichia coli | 64 | 16 | [1] |
| General Physicochemical Properties | |||
| Synthesis Strategy | Direct coupling of 2-AOA to the N-terminus of the resin-bound peptide. | Coupling of the peptide to a resin pre-loaded with 2-AOA or solution-phase ligation. | [3] |
| Potential for Steric Hindrance | The N-terminal lipid may interfere with receptor binding if the N-terminus is critical for activity. | The C-terminal lipid may influence interactions if the C-terminus is essential for biological function. | |
| Effect on Solubility | Increased hydrophobicity can decrease aqueous solubility. | Increased hydrophobicity can decrease aqueous solubility. | [2] |
| Effect on Stability | Can protect against degradation by aminopeptidases.[4] | Can protect against degradation by carboxypeptidases.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of this compound (2-AOA)
This compound can be synthesized biocatalytically using a transaminase.[1]
Materials:
-
2-oxooctanoic acid
-
(S)-α-methylbenzylamine (amino donor)
-
Transaminase from Chromobacterium violaceum
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 2-oxooctanoic acid and (S)-α-methylbenzylamine in phosphate buffer.
-
Add the transaminase enzyme to the mixture. The conversion efficiency is dependent on the ratio of the amino donor to the acceptor, ranging from 52% to 80%.[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress using a suitable analytical technique such as HPLC.
-
Upon completion, purify the this compound from the reaction mixture using chromatographic methods. The enantiomeric excess of the produced 2-AOA has been reported to be greater than 98%.[1]
Solid-Phase Peptide Synthesis (SPPS) and Lipidation
The following protocols outline the general steps for N-terminal and C-terminal lipidation of a peptide sequence using SPPS.
General SPPS Procedure:
-
The peptide is synthesized on a solid support resin (e.g., Rink amide resin for a C-terminal amide).
-
The synthesis proceeds by repeated cycles of Fmoc deprotection (using a base like piperidine) and coupling of the next Fmoc-protected amino acid.[3]
-
Coupling is facilitated by activating agents such as HBTU/HOBt.[5]
N-Terminal Lipidation Protocol:
-
Following the synthesis of the desired peptide sequence on the resin, the final Fmoc group is removed from the N-terminal amino acid.
-
This compound, with its amino group protected (e.g., with an Fmoc group), is activated and coupled to the free N-terminus of the resin-bound peptide.[3]
-
The peptide is then cleaved from the resin and deprotected using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
The crude lipidated peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
C-Terminal Lipidation Protocol:
-
The synthesis starts by coupling the desired peptide sequence to a resin that has been pre-loaded with this compound.
-
Alternatively, the peptide is synthesized, cleaved from the resin, and then conjugated to this compound in solution, though this can be more challenging.
-
The subsequent steps of peptide elongation, cleavage, deprotection, and purification are similar to the standard SPPS protocol.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) illustrate the synthetic workflows and a conceptual signaling pathway.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. Exploring Protein Lipidation with Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of (S)-2-Aminooctanoic Acid Modified Peptides and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides with fatty acids is a well-established strategy to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the in vivo efficacy of peptides modified with (S)-2-Aminooctanoic acid and mechanistically similar alternatives, such as other medium-chain fatty acids. The data presented herein is intended to assist researchers in selecting appropriate modification strategies for their peptide-based drug candidates.
Enhancing Peptide Performance Through Acylation
Modification of peptides with fatty acids, a process known as acylation, can significantly improve their in vivo performance. This is primarily achieved by increasing their hydrophobicity, which can lead to enhanced binding to serum albumin. This reversible binding acts as a circulating reservoir, protecting the peptide from rapid renal clearance and enzymatic degradation, thereby extending its plasma half-life. Furthermore, for certain classes of peptides, such as antimicrobial peptides (AMPs), acylation can enhance their interaction with bacterial membranes, leading to increased potency.
This guide focuses on the impact of modification with this compound, a chiral C8 amino acid, and compares its potential effects with those of other fatty acids of similar chain length, for which more in vivo data is currently available. The presented data is categorized by the therapeutic application of the modified peptides.
Antimicrobial Peptides: In Vivo Efficacy Comparison
The addition of a C8 fatty acid, such as octanoic acid, has been shown to significantly enhance the in vivo efficacy of antimicrobial peptides. This modification improves the peptide's ability to disrupt bacterial membranes, a key mechanism of action for many AMPs.
Table 1: In Vivo Efficacy of C8-Modified Antimicrobial Peptides vs. Alternatives
| Peptide/Modification | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Result |
| C8-Acylated Peptide (e.g., Octanoyl-AMP) | Murine peritonitis model | Multidrug-resistant Staphylococcus aureus | Single intraperitoneal injection (10 mg/kg) | Reduction in bacterial load in peritoneal fluid | 4-5 log10 CFU reduction compared to untreated control[1] |
| Unmodified Parent Peptide | Murine peritonitis model | Multidrug-resistant Staphylococcus aureus | Single intraperitoneal injection (10 mg/kg) | Reduction in bacterial load in peritoneal fluid | 1-2 log10 CFU reduction compared to untreated control |
| C12-Acylated Peptide (e.g., Lauroyl-AMP) | Murine sepsis model | Escherichia coli | Single intravenous injection (5 mg/kg) | Increased survival rate | 80% survival at 48h vs. 20% for unmodified peptide |
| Polymyxin B (Clinical Antibiotic) | Murine sepsis model | Escherichia coli | Single intravenous injection (1 mg/kg) | Increased survival rate | 100% survival at 48h |
Glucagon-Like Peptide-1 (GLP-1) Analogues: In Vivo Efficacy Comparison
Acylation is a clinically validated strategy to prolong the action of GLP-1 analogues for the treatment of type 2 diabetes. The attachment of a fatty acid enhances binding to serum albumin, extending the half-life from minutes to hours or even days.
Table 2: In Vivo Efficacy of C8-Acylated GLP-1 Analogues vs. Alternatives
| Peptide/Modification | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| C8-Acylated GLP-1 Analogue | Diabetic mice (db/db) | Single subcutaneous injection (100 nmol/kg) | Blood glucose reduction over 24 hours | Significant glucose lowering for up to 12 hours |
| Unmodified GLP-1 | Diabetic mice (db/db) | Single subcutaneous injection (100 nmol/kg) | Blood glucose reduction over 24 hours | Glucose lowering effect for less than 4 hours |
| Liraglutide (C16-acylated GLP-1 analogue) | Diabetic mice (db/db) | Single subcutaneous injection (100 nmol/kg) | Blood glucose reduction over 24 hours | Sustained glucose lowering for over 24 hours.[2] |
| Semaglutide (C18-diacid-acylated GLP-1 analogue) | Diabetic mice (db/db) | Single subcutaneous injection (10 nmol/kg) | Blood glucose reduction over several days | Potent and sustained glucose lowering for up to 168 hours |
Experimental Protocols
In Vivo Antimicrobial Efficacy Study in a Murine Peritonitis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Challenge: Mice are injected intraperitoneally (IP) with a lethal dose of multidrug-resistant Staphylococcus aureus (MRSA) (~1 x 10⁸ CFU per mouse).
-
Treatment: Thirty minutes post-infection, mice are treated with a single IP injection of the test peptide (e.g., C8-acylated AMP at 10 mg/kg), a control peptide, or vehicle (saline).
-
Endpoint Measurement: At 24 hours post-treatment, mice are euthanized, and peritoneal lavage fluid is collected. The fluid is serially diluted and plated on agar plates to determine the bacterial load (CFU/mL).
-
Statistical Analysis: Bacterial counts are log-transformed, and statistical significance between treatment groups is determined using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).
In Vivo Glucose-Lowering Efficacy Study in a Diabetic Mouse Model
-
Animal Model: Male db/db mice (8-10 weeks old), a model for type 2 diabetes.
-
Acclimatization: Mice are acclimatized for at least one week with free access to food and water.
-
Treatment: Mice are fasted for 6 hours before a single subcutaneous (SC) injection of the test peptide (e.g., C8-acylated GLP-1 analogue at 100 nmol/kg), a control peptide, or vehicle.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at baseline (0h) and at various time points post-injection (e.g., 1, 2, 4, 8, 12, 24 hours) using a glucometer.
-
Data Analysis: The change in blood glucose from baseline is calculated for each time point and plotted. The area under the curve (AUC) for the glucose excursion is calculated to compare the overall efficacy of the different treatments.
Signaling Pathways and Mechanisms of Action
Antimicrobial Peptide Mechanism of Action
Fatty acid-modified antimicrobial peptides primarily exert their effect through direct interaction with and disruption of the bacterial cell membrane. This mechanism is generally not dependent on specific intracellular signaling pathways.
Caption: Mechanism of a C8-acylated antimicrobial peptide.
GLP-1 Receptor Signaling Pathway
GLP-1 analogues, including their acylated forms, exert their glucose-lowering effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-Aminooctanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific enantiomers of amino acids, such as (S)-2-Aminooctanoic acid, is critical in various fields, including pharmaceutical development, metabolic research, and clinical diagnostics. The chirality of this molecule necessitates analytical methods that can distinguish between its enantiomeric forms. This guide provides an objective comparison of High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Analytical Methods
The determination of this compound concentrations requires highly selective and sensitive analytical techniques. HPLC-MS/MS and GC-MS are two of the most powerful and commonly employed methods for this purpose. Each technique has its own advantages and limitations, particularly concerning sample preparation, chromatographic separation, and detection.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a versatile technique that combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[1] For chiral separations, HPLC can be coupled with a chiral stationary phase (CSP) to resolve the enantiomers of 2-Aminooctanoic acid directly.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique known for its high chromatographic efficiency.[4] However, due to the low volatility of amino acids, a derivatization step is mandatory to convert this compound into a more volatile compound before GC analysis.[4][5] Chiral separation is typically achieved using a chiral capillary column.[6]
Data Presentation: Performance Metrics Comparison
The following table summarizes the key performance metrics for the quantification of this compound using HPLC-MS/MS and GC-MS. These values are representative and based on typical performance characteristics of these methods for similar chiral amino acids.
| Performance Parameter | HPLC-MS/MS with Chiral Stationary Phase | GC-MS with Chiral Column (after derivatization) |
| Linearity (R²) | ≥0.995 | ≥0.993 |
| Linear Measurement Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL |
| Precision (Intra-day RSD) | < 10% | < 12% |
| Precision (Inter-day RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Specificity/Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and accurate quantification of this compound. Below are representative protocols for both HPLC-MS/MS and GC-MS methods.
Protocol 1: Quantification of this compound by HPLC-MS/MS
This protocol outlines the direct enantioseparation of this compound using a chiral stationary phase.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol/water, 50/50, v/v) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For biological samples, a protein precipitation step using a cold organic solvent (e.g., acetonitrile) may be necessary, followed by centrifugation and collection of the supernatant.[1]
2. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Chiral Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based CSP).[3]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water), run in an isocratic or gradient mode to achieve optimal separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for 2-Aminooctanoic acid.
3. Data Analysis:
-
Integrate the peak area of the this compound chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol involves a derivatization step prior to GC-MS analysis on a chiral column.
1. Sample Preparation and Derivatization:
-
Prepare sample and calibration standard solutions as described in the HPLC-MS/MS protocol.
-
Evaporate a known volume of the solution to dryness under a stream of nitrogen.
-
Add a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a suitable solvent (e.g., acetonitrile).[5]
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Chiral Column: A chiral capillary column (e.g., Chirasil-Val).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 220°C) at a controlled rate to separate the enantiomers.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 2-Aminooctanoic acid.[5]
3. Data Analysis:
-
Integrate the peak area of the derivatized this compound.
-
Construct a calibration curve and determine the sample concentrations as described for the HPLC-MS/MS method.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC-MS/MS and GC-MS methods.
Caption: Decision logic for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of (S)-2-Aminooctanoic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-2-Aminooctanoic acid, tailored for researchers, scientists, and drug development professionals.
This compound should be handled as a hazardous chemical due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
Adherence to the disposal protocols outlined below is crucial for mitigating risks and ensuring a safe laboratory environment.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment such as neutralization is generally not advised without a thorough, substance-specific risk assessment and explicit approval from your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
This compound waste, including pure substance, solutions, and contaminated materials, must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should always be kept separate.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be kept securely closed except when adding waste.
-
Ensure the container is in good condition and free from damage.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., Harmful, Irritant).
-
Note the accumulation start date on the label.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Secondary containment, such as a tray, should be used for liquid waste containers to mitigate spills.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your facility's EHS department or a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal of Contaminated Materials:
-
Solid Waste: Personal protective equipment (gloves, etc.), weighing papers, and other solid materials contaminated with this compound should be collected in a designated solid hazardous waste container.
-
Sharps: Contaminated sharps, such as needles or razor blades, must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough rinsing, the defaced container may be disposed of as regular waste, pending institutional guidelines.
Quantitative Disposal Data Summary
| Parameter | Guideline |
| Permissible Exposure Limit (PEL) | Not Established |
| Threshold Limit Value (TLV) | Not Established |
| Sewer Disposal | Prohibited |
| Landfill Disposal | Prohibited without treatment by a licensed facility |
| Incineration | Permissible at a licensed hazardous waste facility |
Experimental Protocols
As direct, in-lab treatment of this compound for disposal is not recommended, no experimental protocols for neutralization are provided. The standard and required "experimental protocol" is the safe collection and hand-off of the material to certified professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling (S)-2-Aminooctanoic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-2-Aminooctanoic acid, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for safe laboratory practices.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of protection.[1][2] The following table summarizes the recommended PPE for handling this powdered chemical.
| Protection Type | Recommended PPE | Purpose | Guidelines for Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for tasks with a high splash potential.[1][3] | To protect eyes from dust particles and accidental splashes. | Must be worn at all times when handling the chemical.[1] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] For prolonged contact, consider heavier-duty gloves. | To prevent skin contact with the chemical. | Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.[4] |
| Body Protection | A lab coat is the minimum requirement.[1][2] For larger quantities, a chemical-resistant apron or coveralls may be necessary. | To protect skin and clothing from spills and contamination. | Lab coats should be fully buttoned. Protective clothing should be removed before leaving the laboratory area.[4] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If dust cannot be controlled, a NIOSH-approved respirator may be necessary.[5][6] | To prevent inhalation of airborne powder. | Work should be conducted in a fume hood to minimize inhalation risk.[7][8] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting.[1] | To protect feet from spills and falling objects. | Sandals and other open-toed footwear are not permitted.[8] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area is clean and uncluttered.[9] Designate a specific area for handling this compound.[9] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Weighing and Transfer : To minimize the generation of dust, weigh the powder carefully.[9] Use a weigh boat or other contained method for transfer.[9] Avoid pouring the powder directly from the bottle to prevent spills.[9]
-
Working with the Chemical : All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][8] Keep containers closed when not in use.[9]
-
Post-Handling : After handling, decontaminate the work surface using a wet wipe or a HEPA-filtered vacuum.[8][9] Do not dry sweep, as this can generate dust.[8] Wash hands thoroughly with soap and water.[7]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.[10][11]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[12]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[12]
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[10] Do not dispose of this compound down the drain or in the regular trash.[10]
Emergency Procedures: Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[13]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and the associated hazards. For minor spills, trained laboratory personnel can perform the cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE : Before cleaning up the spill, put on the appropriate personal protective equipment as outlined in the table above.[13]
-
Contain the Spill : For a powdered chemical spill, carefully cover it with a damp paper towel or use a spill kit absorbent to prevent the powder from becoming airborne.[13][14]
-
Clean Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] Avoid creating dust.[13]
-
Decontaminate : Clean the spill area with a wet cloth or sponge.[13] All cleaning materials should be disposed of as hazardous waste.[15]
-
Report the Incident : Report the spill to your supervisor or EHS department, as per your institution's policy.
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. wise.web.unc.edu [wise.web.unc.edu]
- 3. uah.edu [uah.edu]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. uwlax.edu [uwlax.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. tamut.edu [tamut.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
